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Galanin Receptor Ligand M35

Cat. No.: B8249358
M. Wt: 2233.5 g/mol
InChI Key: JWMXJVFGTXYBFM-UHFFFAOYSA-N
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Description

Galanin Receptor Ligand M35 is a useful research compound. Its molecular formula is C107H153N27O26 and its molecular weight is 2233.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C107H153N27O26 B8249358 Galanin Receptor Ligand M35

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[2-[2-[[2-[[1-[[1-[2-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXJVFGTXYBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H153N27O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Galanin Receptor Ligand M35: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide galanin, through its interaction with its G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a multitude of physiological and pathological processes. The development of specific ligands for these receptors is paramount for elucidating their individual functions and for therapeutic targeting. M35, a chimeric peptide ligand, has emerged as a significant tool in galanin research. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of M35, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction: The Discovery of a Chimeric Ligand

M35 is a chemically synthesized chimeric peptide that combines the N-terminal fragment of galanin with a portion of bradykinin. Specifically, it consists of galanin(1-13) linked to bradykinin(2-9) amide[1][2][3][4]. This strategic fusion was designed to create a high-affinity ligand for galanin receptors with modified functional activity. The N-terminal portion of galanin is known to be critical for receptor binding, while the bradykinin fragment was incorporated to modulate the peptide's properties, leading to its characteristic dual agonist/antagonist profile[1].

Synthesis of M35

The synthesis of M35 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides of defined sequence.

Synthesis Protocol:

A standard Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis strategy is employed.

  • Resin Selection and Loading: A Rink amide resin is typically used to generate the C-terminal amide of the final peptide. The first amino acid, Fmoc-Arg(Pbf)-OH, is loaded onto the resin.

  • Peptide Chain Elongation: The synthesis proceeds by sequential cycles of deprotection and coupling.

    • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the deprotected resin to form a new peptide bond. This cycle is repeated for each amino acid in the M35 sequence: Gly-Trp(Boc)-Thr(tBu)-Leu-Asn(Trt)-Ser(tBu)-Ala-Gly-Tyr(tBu)-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser(tBu)-Pro-Phe-Arg(Pbf)-NH2. Side-chain protecting groups (indicated in parentheses) are used for trifunctional amino acids to prevent side reactions.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final M35 peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Pharmacological Characterization of M35

M35 exhibits a complex pharmacological profile, acting as a high-affinity ligand at galanin receptors with a notable dual agonist and antagonist character depending on the concentration and cellular context[3][5].

Quantitative Data
ParameterReceptor SubtypeValueCell Line/TissueReference
Kd Galanin Receptor (non-specified)0.1 nM-[5][6]
Ki Human GalR10.11 nM-[5][7]
Ki Human GalR22.0 nM-[5][7]
KD (vs [125I]M35) Galanin Receptor0.9 ± 0.1 nMRin m 5F cells[8]
KD (vs [125I]galanin) Galanin Receptor (Site 1)0.3 ± 0.1 nMRin m 5F cells[1]
KD (vs [125I]galanin) Galanin Receptor (Site 2)0.52 ± 0.03 µMRin m 5F cells[1]

Table 1: Binding affinities of M35 for galanin receptors.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of M35 for galanin receptors.

Materials:

  • Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., HEK293-GalR1 or Rin m 5F cells).

  • Radioligand: [125I]Galanin.

  • Unlabeled ligand: M35.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube, add cell membranes, [125I]Galanin (at a concentration close to its Kd), and varying concentrations of unlabeled M35.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of M35, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the effect of M35 on the intracellular cyclic adenosine monophosphate (cAMP) levels, providing information on its agonist or antagonist activity at Gαi-coupled galanin receptors like GalR1.

Materials:

  • Cells expressing the galanin receptor of interest (e.g., Rin m 5F or CHO-GalR1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • M35.

  • Galanin.

  • cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment (for antagonist testing): To test for antagonist activity, pre-incubate the cells with varying concentrations of M35 for a short period.

  • Stimulation:

    • Agonist testing: Add varying concentrations of M35 to the cells.

    • Antagonist testing: After pre-incubation with M35, add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist activity: Plot the cAMP levels against the M35 concentration to determine its EC50 value. M35 has been shown to act as an agonist at higher concentrations[5].

    • Antagonist activity: Plot the inhibition of the galanin-induced response against the M35 concentration to determine its IC50 value. At lower concentrations, M35 can antagonize the effect of galanin[5].

Signaling Pathways and Experimental Workflows

Galanin_Receptor_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling M35_ant M35 (Antagonist) Galanin_R1 Galanin GalR1 GalR1 Gai Gαi/o AC Adenylyl Cyclase cAMP cAMP ATP ATP Galanin_R2 Galanin GalR2 GalR2 Gaq Gαq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca2 Ca²⁺ Release PKC PKC Activation

Experimental_Workflow cluster_synthesis M35 Synthesis & Purification cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay cAMP Functional Assay Characterization->Functional_Assay Competition Competition with [¹²⁵I]Galanin Binding_Assay->Competition Data_Analysis_Binding Calculate Ki Competition->Data_Analysis_Binding Agonist_Test Agonist Mode Functional_Assay->Agonist_Test Antagonist_Test Antagonist Mode Functional_Assay->Antagonist_Test Data_Analysis_Func Calculate EC₅₀ / IC₅₀ Agonist_Test->Data_Analysis_Func Antagonist_Test->Data_Analysis_Func

Conclusion

The galanin receptor ligand M35 is a valuable pharmacological tool for investigating the complexities of the galanin system. Its chimeric nature and resulting dualistic activity provide a unique means to probe galanin receptor function. The synthesis of M35 via SPPS is a well-established process, and its pharmacological properties can be thoroughly characterized using standard radioligand binding and functional assays. This guide provides a comprehensive overview for researchers aiming to utilize M35 in their studies of galanin signaling in health and disease.

References

Part 1: The Role of Methionine-35 in Amyloid-Beta Peptide-Induced Neuronal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of the M35 Peptide in Neurons

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Clarification of the Term "M35 Peptide"

The term "M35 peptide" is ambiguous in scientific literature. The most prominent and extensively researched context refers to the crucial role of the Methionine residue at position 35 (Met35 or M35) within amyloid-beta (Aβ) peptides, particularly the neurotoxic fragment Aβ(25-35). This fragment is widely utilized in preclinical research to model Alzheimer's disease-related neurodegeneration. A second, less common designation refers to Galanin-like peptide (GALP) , a hypothalamic neuropeptide which has been cataloged as "M35" by some commercial suppliers. This guide will primarily focus on the former, detailing the mechanism of action related to the Met35 residue of Aβ peptides. A brief overview of GALP is provided in an appendix for comprehensive coverage.

The amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) fragment, is a central player in the pathophysiology of Alzheimer's disease (AD). The shorter Aβ(25-35) fragment is a biologically active region that recapitulates many of the neurotoxic effects of the full-length peptide.[1] The single methionine residue at position 35 (Met35) of Aβ(1-42), which is the C-terminal residue of Aβ(25-35), is critical to the peptide's neurotoxic properties, primarily through its role in inducing oxidative stress.[1][2]

Core Mechanism: Met35-Mediated Oxidative Stress

The central hypothesis for the neurotoxicity of Aβ peptides containing Met35 revolves around the propensity of the sulfur atom in the methionine side chain to undergo one-electron oxidation. This process generates a sulfuranyl radical cation (MetS•+). This highly reactive species can then initiate a cascade of damaging free-radical reactions.[3]

The proposed mechanism involves the following key steps:

  • Initiation: The Met35 residue of Aβ, particularly when the peptide is in an oligomeric state and inserted into the neuronal membrane, can be oxidized to a sulfuranyl radical.[3]

  • Propagation: The sulfuranyl radical can abstract an allylic hydrogen atom from the unsaturated acyl chains of lipids within the neuronal membrane, initiating lipid peroxidation. This process is catalytic, as the methionine residue can be reduced and then re-oxidized, continuing the cycle of damage.[3]

  • Downstream Damage: The lipid peroxidation chain reaction generates reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are highly toxic. These byproducts can covalently modify and damage cellular proteins, leading to widespread cellular dysfunction.[3]

  • Protein Oxidation: The oxidative stress environment created by Met35-centered radical activity also leads to the direct oxidation of proteins, resulting in the formation of protein carbonyls and 3-nitrotyrosine, further impairing their function.[3]

  • Mitochondrial Dysfunction: Aβ(25-35) has been shown to cause a significant decrease in the activity of mitochondrial enzymes, induce mitochondrial swelling, and reduce the overall number of mitochondria in neurons. This leads to a depletion of ATP and reduced levels of the antioxidant glutathione.[4]

The oxidation of Met35 to methionine sulfoxide can alter the aggregation properties and toxicity of the Aβ peptide. While some studies suggest this oxidation reduces acute toxicity by preventing the formation of certain toxic oligomers, the presence of methionine sulfoxide in Aβ is also a pathological feature found in AD brains.[1][5][6][7]

Signaling Pathways Implicated in Aβ(25-35) Neurotoxicity

The oxidative stress and direct interactions of Aβ(25-35) with neuronal membranes trigger several downstream signaling cascades that culminate in apoptosis.

  • c-Jun N-Terminal Kinase (JNK) Pathway: Aβ(25-35) activates the JNK signaling pathway. This involves the phosphorylation and activation of SEK1 (MKK4), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates the transcription factor c-Jun.[8] This pathway is critical for Aβ-induced apoptosis and also leads to the downregulation of the anti-apoptotic protein Bcl-w.[8][9]

  • Akt/CREB Signaling Pathway: Aβ(25-35) exposure can lead to the upregulation of pro-apoptotic proteins like Tumor Necrosis Factor, Alpha-Induced Protein 1 (TNFAIP1). TNFAIP1 contributes to neurotoxicity by inhibiting the phosphorylation of Akt and the cAMP response element-binding protein (CREB). This, in turn, downregulates the anti-apoptotic protein Bcl-2.[10]

  • Metabotropic Glutamate Receptor (mGluR) and Adenosine Receptor (AR) Signaling: Aβ(25-35) can dysregulate G protein-coupled receptor (GPCR) signaling. It has been shown to increase the expression of Group I mGluRs (mGluR1 and mGluR5) and adenosine receptors (A1R and A2AR). However, the downstream signaling of these receptors is altered. For instance, while Group I mGluR density increases, their ability to activate phospholipase C (PLC) is impaired. Conversely, the inhibitory action of A1R on adenylyl cyclase is enhanced.[11]

Data Presentation: Quantitative Effects of Aβ(25-35) on Neuronal Systems

The following tables summarize quantitative data from key studies on the effects of Aβ(25-35) on neuronal cells.

Table 1: Effects of Aβ(25-35) on Mitochondrial Function and Oxidative Stress in Primary Cortical Neurons

ParameterControlAβ(25-35) TreatedPercentage ChangeReference
ATP Concentration 100%58%-42%[4]
Reduced Glutathione (nmol/mg protein) 5.12.9-43%[4]

Data from a 24-hour incubation with Aβ(25-35) in primary neuronal cultures.[4]

Table 2: Aβ(25-35)-Induced Upregulation of TNFAIP1 Protein Expression

TreatmentFold Change in TNFAIP1 Expression (vs. Control)Reference
Aβ(25-35) (5 µM) ~1.5[10]
Aβ(25-35) (10 µM) ~2.0[10]
Aβ(25-35) (20 µM) ~2.5[10]

Data from mouse primary cortical neurons treated for 24 hours.[10]

Experimental Protocols

1. Aβ(25-35) Peptide Preparation and Aggregation:

  • Objective: To prepare the Aβ(25-35) peptide in its neurotoxic, aggregated form.

  • Methodology: The Aβ(25-35) peptide is typically dissolved in sterile, deionized water or a buffer such as phosphate-buffered saline (PBS) at a concentration of 1-2 mg/mL. To promote aggregation into a toxic conformation, the solution is incubated at 37°C for a period ranging from 24 hours to one week. The state of aggregation can be monitored using techniques like Thioflavin T fluorescence assays or electron microscopy.

2. Primary Neuronal Culture and Treatment:

  • Objective: To expose primary neurons to Aβ(25-35) to study its effects.

  • Methodology: Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat or mouse brains. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically. Cells are plated on coated culture dishes (e.g., poly-L-lysine) and maintained in a suitable neurobasal medium supplemented with B27 and glutamine. After allowing the cultures to mature for 7-10 days in vitro, the aggregated Aβ(25-35) peptide is added to the culture medium at final concentrations typically ranging from 10 to 50 µM. Cells are then incubated for various time points (e.g., 6, 12, 24, 48 hours) before analysis.

3. Western Blotting for Signaling Pathway Analysis:

  • Objective: To quantify the activation or expression of key proteins in signaling pathways.

  • Methodology: Following treatment with Aβ(25-35), neuronal cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the protein of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, Bcl-2, TNFAIP1, phospho-Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using densitometry software.

4. Cell Viability and Apoptosis Assays:

  • Objective: To measure the extent of neurotoxicity and apoptosis induced by Aβ(25-35).

  • Methodology:

    • MTT Assay: Cell viability can be assessed by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan. The amount of formazan produced is proportional to the number of living cells.

    • TUNEL Staining: Apoptosis can be detected by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL), which labels DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: The activity of executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrates.

Visualizations

Met35_Oxidative_Stress_Pathway Abeta Aβ(25-35) with Met35 Membrane Neuronal Membrane Abeta->Membrane Inserts into Met_Oxidation Met35 Oxidation Membrane->Met_Oxidation Promotes Sulfuranyl_Radical Sulfuranyl Radical (MetS•+) Met_Oxidation->Sulfuranyl_Radical Lipid_Peroxidation Lipid Peroxidation Sulfuranyl_Radical->Lipid_Peroxidation Initiates Protein_Oxidation Protein Oxidation Sulfuranyl_Radical->Protein_Oxidation Causes HNE Reactive Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->HNE Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Peroxidation->Mitochondrial_Dysfunction HNE->Protein_Oxidation Causes Apoptosis Neuronal Apoptosis HNE->Apoptosis Protein_Oxidation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Caption: Met35-mediated oxidative stress cascade.

Abeta_Signaling_Apoptosis cluster_jnk JNK Pathway cluster_akt Akt/CREB Pathway Abeta Aβ(25-35) SEK1 SEK1 (MKK4) Abeta->SEK1 Activates TNFAIP1 TNFAIP1 Expression Abeta->TNFAIP1 Induces JNK JNK SEK1->JNK Activates cJun c-Jun JNK->cJun Activates Bcl_w Bcl-w (Anti-apoptotic) JNK->Bcl_w Inhibits Apoptosis Neuronal Apoptosis cJun->Apoptosis Bcl_w->Apoptosis Akt p-Akt TNFAIP1->Akt Inhibits CREB p-CREB Akt->CREB Activates Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Promotes Expression Bcl2->Apoptosis GALP_Signaling_Pathway GALP GALP (M35) GalR2 GalR2 (GPCR) GALP->GalR2 Binds to Gq11 Gq/11 GalR2->Gq11 Activates PI3K PI3K GalR2->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_PKC ↑ [Ca2+]i Activate PKC PLC->Ca_PKC Akt Akt PI3K->Akt Gene_Expression Regulation of Gene Expression Akt->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Akt->Neuronal_Activity Ca_PKC->Neuronal_Activity

References

Unraveling the Binding Specificity of Galanin Ligand M35: A Technical Guide to GalR1 and GalR2 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of the galanin receptor ligand M35 for the galanin receptor subtypes GalR1 and GalR2. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental methodologies for determining binding affinities, and illustrates the associated signaling pathways.

Executive Summary

The galanin system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), is implicated in a wide array of physiological processes, including neurotransmission, pain perception, and hormonal regulation. The chimeric peptide M35, a high-affinity galanin receptor ligand, has been a critical tool in elucidating the specific roles of these receptor subtypes. This guide focuses on the differential binding affinity of M35 for GalR1 and GalR2, presenting the quantitative data, the experimental context in which this data was generated, and the downstream signaling consequences of receptor activation. Understanding this selectivity is paramount for the rational design of novel therapeutics targeting the galanin system.

M35 Binding Affinity Profile: GalR1 vs. GalR2

The differential binding of M35 to GalR1 and GalR2 is a cornerstone of its utility as a research tool. M35 exhibits a marked preference for GalR1 over GalR2, as evidenced by their respective inhibition constants (Ki). This selectivity allows for the targeted modulation of GalR1-mediated signaling pathways.

LigandReceptor SubtypeBinding Affinity (Ki)
M35 Human GalR10.11 nM[1][2][3]
M35 Human GalR22.0 nM[1][2][3]

Table 1: Comparative Binding Affinities of M35 for Human GalR1 and GalR2.

Experimental Protocols: Determining Binding Affinity

The binding affinity of M35 for GalR1 and GalR2 is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (M35) to displace a radiolabeled ligand from the receptor.

Principle of the Competitive Radioligand Binding Assay

In this assay, a constant concentration of a radiolabeled ligand with known affinity for the galanin receptor is incubated with a preparation of cells or membranes expressing the receptor of interest. Increasing concentrations of the unlabeled test compound, M35, are then added. The effectiveness of M35 in competing with the radioligand for binding to the receptor is quantified by measuring the decrease in radioactivity bound to the receptor preparation. The half-maximal inhibitory concentration (IC50) is then determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Detailed Methodology for GalR1 and GalR2 Binding Assays

1. Cell Culture and Membrane Preparation:

  • For GalR1: Bowes human melanoma cells, which endogenously express GalR1, are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • For GalR2: Human Embryonic Kidney (HEK) 293 cells are stably transfected with the human GalR2 gene. These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic such as G418 to maintain receptor expression.

  • Membrane Preparation: Cells are harvested, washed in a buffered solution, and then homogenized. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use.

2. Radioligand Binding Assay:

  • Radioligand: Typically, [125I]-labeled porcine galanin is used as the radioligand due to its high affinity and specific binding to galanin receptors.

  • Assay Buffer: A common binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Procedure:

    • In a 96-well plate, cell membranes (containing either GalR1 or GalR2) are incubated with a fixed concentration of [125I]-galanin.

    • Increasing concentrations of unlabeled M35 are added to the wells.

    • To determine non-specific binding, a high concentration of unlabeled galanin is added to a set of control wells.

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the log concentration of M35.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

  • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Bowes for GalR1, HEK293-GalR2) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + M35) Membrane_Prep->Incubation Radioligand Radioligand ([125I]-Galanin) Radioligand->Incubation M35_Dilutions M35 Serial Dilutions M35_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Gamma_Counting Gamma Counting Washing->Gamma_Counting IC50_Determination IC50 Determination Gamma_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Calculation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Workflow for a competitive radioligand binding assay.

GalR1 and GalR2 Signaling Pathways

The differential coupling of GalR1 and GalR2 to intracellular G proteins results in distinct downstream signaling cascades.

GalR1 Signaling

GalR1 primarily couples to inhibitory G proteins of the Gi/o family.[4] Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation of downstream targets. The βγ subunits of the dissociated Gi/o protein can also activate other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.

GalR1_Signaling_Pathway M35 M35 GalR1 GalR1 M35->GalR1 Gi_o Gi/o GalR1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream modulates

Simplified GalR1 signaling pathway.
GalR2 Signaling

GalR2 exhibits more promiscuous G protein coupling, interacting with Gi/o, Gq/11, and Go proteins.[1]

  • Gi/o Coupling: Similar to GalR1, GalR2 coupling to Gi/o leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1]

  • Gq/11 Coupling: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4]

  • Go Coupling: GalR2 can also couple to Go, which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway through a PKC-dependent mechanism.[2]

GalR2_Signaling_Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway M35_GalR2 M35 GalR2 GalR2 M35_GalR2->GalR2 Gi_o_R2 Gi/o GalR2->Gi_o_R2 Gq_11 Gq/11 GalR2->Gq_11 AC_R2 Adenylyl Cyclase Gi_o_R2->AC_R2 inhibits cAMP_R2 cAMP AC_R2->cAMP_R2 PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates

Primary signaling pathways of GalR2.

Conclusion

The this compound demonstrates a clear binding preference for GalR1 over GalR2, a characteristic that has been instrumental in dissecting the distinct physiological roles of these two receptor subtypes. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, provides a solid foundation for its use as a selective pharmacological tool. The divergent signaling pathways activated by GalR1 and GalR2 underscore the complexity of the galanin system and highlight the importance of developing subtype-selective ligands for therapeutic applications. This technical guide serves as a valuable resource for researchers seeking to understand and manipulate the galanin system in their scientific endeavors.

References

The Chimeric Nature of the M35 Galanin/Bradykinin Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The M35 peptide, a synthetic chimera composed of the N-terminal fragment of galanin (1-13) and the C-terminal fragment of bradykinin (2-9) with a C-terminal amidation, represents a fascinating tool in the study of galanin receptor pharmacology. This high-affinity ligand exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at galanin receptors, depending on the cellular context and the presence of the endogenous ligand, galanin.[1][2][3] This dual nature, coupled with its high affinity, makes M35 a valuable molecular probe for elucidating the physiological and pathological roles of the galanin system. This technical guide provides a comprehensive overview of the chimeric nature of M35, its interaction with galanin receptors, and the downstream signaling pathways it modulates. It is intended to serve as a resource for researchers and drug development professionals working with this intriguing peptide.

M35 Peptide: Structure and Chimeric Design

M35 is a 21-amino acid peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂. Its chimeric structure is a fusion of:

  • Galanin (1-13): The N-terminal portion of the M35 peptide is derived from galanin, a neuropeptide widely expressed in the central and peripheral nervous systems. This fragment is crucial for the high-affinity binding of M35 to galanin receptors (GalR).

  • Bradykinin (2-9): The C-terminal segment is derived from bradykinin, a peptide involved in inflammation and pain. While the bradykinin component contributes to the overall structure, the primary interaction of M35 is with galanin receptors.[4][5]

This unique combination results in a molecule with distinct pharmacological properties that differ from its parent peptides.

Quantitative Data: Receptor Binding Affinity and Functional Activity

The interaction of M35 with galanin receptors has been characterized through various binding and functional assays. The following tables summarize the available quantitative data.

Table 1: M35 Binding Affinity for Galanin Receptors

Receptor SubtypeSpeciesCell Line/TissueRadioligandAssay TypeAffinity (Kd/Ki)Reference(s)
Galanin ReceptorRatRin m 5F cell membranes[125I]galaninCompetition BindingKd = 0.3 ± 0.1 nM (high affinity site), 0.52 ± 0.03 µM (low affinity site)[4]
Galanin ReceptorRatRin m 5F cells[125I]M35Saturation BindingKD = 0.9 ± 0.1 nM[5]
Human GalR1Human--Competition BindingKi = 0.11 nM[6]
Human GalR2Human--Competition BindingKi = 2.0 nM[6]

Table 2: M35 Functional Activity at Galanin Receptors

AssayCell LineEffectConcentrationPotency (EC50/IC50)Reference(s)
Forskolin-stimulated cAMP productionRin m 5F cellsAntagonist (reverses galanin's inhibitory effect)1 nM (in the presence of 10 nM galanin)Not Reported[6]
Forskolin-stimulated cAMP productionRin m 5F cellsAgonist (inhibits cAMP production)> 10 nMNot Reported[4]
Neurite OutgrowthCultured adult mouse dorsal root ganglion neuronsAgonistNot specifiedLower potency than galanin[2][3]
Receptor InternalizationHEK293 cells expressing HiBiT-GALR1Agonist (induces robust internalization)Not specifiedNot Reported[1]

Signaling Pathways

The chimeric nature of M35 allows it to modulate signaling pathways primarily through galanin receptors. The specific downstream effects depend on the receptor subtype (GalR1, GalR2, or GalR3) and the G-protein to which it couples.

Galanin Receptor Signaling

Galanin receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.

  • GalR1 and GalR3 typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.

  • GalR2 primarily couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o Galanin / M35 AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits Gbg_1 Gβγ Gi_o->Gbg_1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Galanin / M35 PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK

Figure 1: Simplified overview of Galanin receptor signaling pathways.

Bradykinin Receptor Signaling

While M35 primarily acts on galanin receptors, understanding the signaling of its other parent peptide, bradykinin, provides a complete picture of its chimeric origin. Bradykinin B2 receptors, also GPCRs, predominantly couple to Gq/11 and Gi/o proteins, leading to PLC activation, calcium mobilization, and modulation of adenylyl cyclase.

Bradykinin_Signaling cluster_B2R Bradykinin B2 Receptor Signaling B2R B2 Receptor Gq_11 Gαq/11 B2R->Gq_11 Bradykinin Gi_o Gαi/o B2R->Gi_o Bradykinin PLC PLC Gq_11->PLC Activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits Ca_mobilization ↑ [Ca²⁺]i PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Figure 2: Simplified overview of Bradykinin B2 receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the M35 peptide.

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of M35 for galanin receptors.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing GalR incubation Incubate membranes with a fixed concentration of radiolabeled galanin ([¹²⁵I]galanin) and varying concentrations of M35. prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation counting Quantify radioactivity on filters using a gamma counter. separation->counting analysis Analyze data to determine the IC₅₀ of M35 and calculate the Ki value. counting->analysis

Figure 3: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the galanin receptor of interest.

  • Radioligand: [125I]galanin.

  • Unlabeled M35 peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of M35 at various concentrations (typically from 10-12 M to 10-5 M).

    • 25 µL of [125I]galanin at a fixed concentration (usually at or below its Kd).

    • For total binding, add 25 µL of buffer instead of M35.

    • For non-specific binding, add 25 µL of a high concentration of unlabeled galanin (e.g., 1 µM).

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the logarithm of the M35 concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon M35 stimulation, typically in cells expressing GalR2.

Calcium_Assay_Workflow cell_prep Seed cells expressing GalR2 in a 96-well plate. dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_prep->dye_loading stimulation Stimulate cells with varying concentrations of M35. dye_loading->stimulation measurement Measure fluorescence intensity over time using a fluorescence plate reader. stimulation->measurement analysis Analyze the change in fluorescence to determine the EC₅₀ of M35 for calcium mobilization. measurement->analysis ERK_Assay_Workflow cell_treatment Starve and then treat cells expressing GalR with varying concentrations of M35 for a specific time. lysis Lyse the cells to extract proteins. cell_treatment->lysis western_blot Separate proteins by SDS-PAGE and transfer to a membrane (Western Blot). lysis->western_blot probing Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. western_blot->probing detection Use a secondary antibody conjugated to an enzyme or fluorophore for detection. probing->detection quantification Quantify the band intensities and normalize p-ERK to total ERK. detection->quantification

References

The Enigmatic Profile of M35: A Dual Agonist-Antagonist at Galanin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

The chimeric peptide M35, a high-affinity ligand for galanin receptors, presents a compelling case study in complex pharmacology, exhibiting both antagonistic and agonistic properties in a concentration-dependent manner. This dual functionality offers a unique opportunity for the development of finely-tuned therapeutics targeting galanin-mediated signaling pathways, which are implicated in a variety of physiological processes including pain, cognition, and insulin release. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling pathways associated with M35, tailored for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The pharmacological profile of M35 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and its dual functional effects.

Table 1: Receptor Binding Affinities of M35

Receptor SubtypeLigandAssay TypePreparationKd (nM)Ki (nM)Bmax (fmol/mg protein)Reference
Galanin Receptor[125I]M35Radioligand BindingRin m 5F cell membranes0.9 ± 0.1-72 ± 3[1]
Galanin ReceptorM35Competition Binding ([125I]galanin)Rin m 5F cell membranes-Site 1: 0.3 ± 0.1Site 2: 520 ± 30-[2]
Human Galanin Receptor Type 1 (GALR1)M35---0.11-[3][4]
Human Galanin Receptor Type 2 (GALR2)M35---2.0-[3][4]

Table 2: Functional Activity of M35 on cAMP Production in Rin m 5F Cells

ConditionM35 Concentration (nM)Effect on Forskolin-Stimulated cAMPActivityReference
Co-applied with Galanin (10 nM)1Reverses Galanin's inhibitory effectAntagonist[3][4]
M35 alone15 and 30Inhibits cAMP productionAgonist[3][4]

Signaling Pathways of M35

M35 exerts its effects by modulating the signaling cascade of galanin receptors, primarily the GALR1 subtype to which it binds with high affinity. GALR1 is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. The activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Galanin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular M35_low M35 (low nM) GALR1 GALR1 M35_low->GALR1 Antagonizes Galanin M35_high M35 (high nM) M35_high->GALR1 Activates Galanin Galanin Galanin->GALR1 Activates Gi_o Gαi/o GALR1->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following are synthesized protocols for the key experiments used to characterize M35, based on established methodologies for galanin receptor research.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of M35 to galanin receptors in Rin m 5F cell membranes.

Radioligand_Binding_Workflow start Start: Rin m 5F Cell Culture harvest Harvest Cells & Prepare Membranes start->harvest incubate Incubate Membranes with [125I]M35 and unlabeled M35 harvest->incubate separate Separate Bound and Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Gamma Counter) separate->count analyze Data Analysis (Scatchard/Non-linear regression) count->analyze end Determine Kd and Bmax analyze->end

1. Rin m 5F Cell Culture and Membrane Preparation:

  • Cell Culture: Rin m 5F cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and centrifuged.

  • Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Final Preparation: The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • Incubation: In a 96-well plate, cell membranes (20-50 µg of protein) are incubated with a fixed concentration of radiolabeled [125I]M35 and increasing concentrations of unlabeled M35 (for competition assays) or increasing concentrations of [125I]M35 (for saturation assays). The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

  • Termination: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

3. Data Analysis:

  • Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition binding data are analyzed to determine the inhibitory constant (Ki) of M35.

cAMP Functional Assay

This protocol describes how to measure the effect of M35 on forskolin-stimulated cAMP production in intact Rin m 5F cells.

cAMP_Assay_Workflow start Start: Seed Rin m 5F Cells preincubate Pre-incubate cells with Phosphodiesterase Inhibitor (e.g., IBMX) start->preincubate treat Treat with Forskolin +/- Galanin and/or M35 preincubate->treat lyse Lyse Cells to Release cAMP treat->lyse quantify Quantify Intracellular cAMP (e.g., HTRF, ELISA) lyse->quantify analyze Data Analysis (Dose-response curves) quantify->analyze end Determine EC50/IC50 analyze->end

1. Cell Preparation:

  • Rin m 5F cells are seeded into 96-well plates and grown to near confluency.

2. Assay Procedure:

  • Pre-incubation: The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 20 minutes) to prevent cAMP degradation.

  • Treatment: Cells are then treated with:

    • Vehicle (basal control)

    • Forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and increase cAMP levels.

    • Forskolin + Galanin (to measure inhibition by the natural agonist).

    • Forskolin + Galanin + varying concentrations of M35 (to test for antagonistic activity).

    • Forskolin + varying concentrations of M35 (to test for agonistic activity).

  • Incubation: The cells are incubated for a defined time (e.g., 15-30 minutes) at 37°C.

  • Lysis: The reaction is stopped by removing the treatment solutions and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

3. cAMP Quantification:

  • The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • The results are expressed as a percentage of the forskolin-stimulated cAMP response.

  • Dose-response curves are generated to determine the IC50 (for antagonism) or EC50 (for agonism) values for M35.

Conclusion

M35 stands out as a fascinating pharmacological tool and a potential therapeutic lead due to its dual agonist-antagonist properties at galanin receptors. Its ability to act as an antagonist at low nanomolar concentrations and switch to an agonist at higher concentrations underscores the complexity of ligand-receptor interactions and the potential for developing drugs with highly specific, dose-dependent effects. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into M35 and other molecules with similarly complex pharmacological profiles. Such investigations are paramount for unlocking novel therapeutic strategies for a range of disorders.

References

Galanin Receptor Ligand M35 in central nervous system studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Galanin Receptor Ligand M35 in Central Nervous System Studies

Introduction

The this compound is a chimeric peptide, structurally composed of galanin(1-13) and bradykinin(2-9)amide.[1][2] It is recognized as a high-affinity ligand for galanin receptors, demonstrating complex pharmacological properties that have positioned it as a critical tool in central nervous system (CNS) research.[3][4] While initially characterized as a galanin receptor antagonist, subsequent studies have revealed a more nuanced profile, with M35 exhibiting partial agonist and, in some contexts, full agonist activity.[5][6] This dual nature is concentration-dependent and varies across different experimental models and receptor subtypes.[3][7]

M35 has been instrumental in elucidating the role of the galanin system in a variety of CNS functions and pathologies, including pain modulation, mood disorders like depression, cognitive processes, and acetylcholine release.[6][8][9] Its ability to competitively bind to galanin receptors allows researchers to probe the effects of blocking endogenous galanin signaling. This guide provides a comprehensive overview of M35, presenting its quantitative binding data, detailed experimental protocols for its use, and visualizations of its mechanisms and experimental applications.

Data Presentation: Quantitative Analysis of M35

The pharmacological profile of M35 is defined by its binding affinities for galanin receptor subtypes and its functional effects in various assays. The following tables summarize the key quantitative data for M35.

Table 1: Galanin Receptor Binding Affinities of M35
Receptor SubtypeLigandK_i_ (nM)K_d_ (nM)Species/SystemReference
GalR1 M350.11-Human[3][10]
GalR2 M352.0-Human[3][10]
Galanin Receptor M35-0.1Rat (General)[3][4]
Galanin Receptor M35-0.3 ± 0.1 (High Affinity Site)Rin m 5F Cells[1][2]
Galanin Receptor M35-520 ± 30 (Low Affinity Site)Rin m 5F Cells[1][2]
Table 2: Functional Effects of M35 in CNS-Related In Vitro & In Vivo Models
CNS Area/ModelSpeciesM35 Concentration/DoseRouteObserved EffectReference
Depression RatNot specified (ICV)ICVAntidepressant-like effect; blocked pro-depressive effects of galanin.[9]
Spatial Learning Rat6 nM/10 μLICVImproved acquisition of the swim maze task.[3][11]
Pain (Neuropathic) RatNot specified (IT)ITInduced a long-lasting allodynic state in non-allodynic nerve-injured rats.[8]
Striatal Acetylcholine Release Rat300 µMIntrastriatal Perfusion~50% increase in basal acetylcholine release; partial antagonist against galanin-evoked release.[6]
cAMP Production (Rin m 5F cells) -1 nM (with 10 nM galanin)In VitroReversed galanin's inhibitory effect (Antagonist).[3][7]
cAMP Production (Rin m 5F cells) -15 and 30 nMIn VitroInhibited forskolin-stimulated cAMP production (Agonist).[3][7]
Neurite Outgrowth (DRG neurons) MouseNot specifiedIn VitroEnhanced neurite outgrowth (Agonist).[5]
Pain & Depression Comorbidity Mouse0.15 nM, 1 µlIntra-PVA InfusionDid not affect pain- or depressive-like behaviors.[12]

ICV: Intracerebroventricular, IT: Intrathecal, PVA: Paraventricular nucleus of the thalamus, DRG: Dorsal Root Ganglion.

Signaling Pathways and Logical Relationships

The complex pharmacology of M35 can be visualized to better understand its function. The following diagrams illustrate its dual signaling effects and its role in the context of pain modulation.

M35_Signaling cluster_receptor Galanin Receptor (e.g., GalR1) cluster_pathway cAMP Pathway Low_M35 Low Conc. (e.g., 1 nM) + Galanin High_M35 High Conc. (e.g., 30 nM) GalR GalR1/Gi Low_M35->GalR Antagonizes Galanin High_M35->GalR Activates Receptor Result_Agonist Result: cAMP production is inhibited (Agonism) AC Adenylyl Cyclase GalR->AC Inhibition cAMP cAMP Production AC->cAMP Stimulates Result_Antagonist Result: cAMP production is restored (Antagonism)

Caption: Dual concentration-dependent action of M35 on the cAMP signaling pathway.

M35_Pain_Modulation cluster_input Pharmacological Intervention cluster_receptor Spinal Galanin Receptors cluster_output Nociceptive Outcome Galanin Endogenous Galanin (High Levels Post-Nerve Injury) GalR1 GalR1 Galanin->GalR1 Activates M35 M35 Administration (i.t.) M35->GalR1 Blocks Galanin Action Allodynia Allodynia (Painful Response to Non-Painful Stimuli) M35->Allodynia Induces (by blocking tonic inhibition) Analgesia Analgesia (Tonic Inhibition of Pain) GalR1->Analgesia Leads to

Caption: Logical relationship of M35 in spinal pain modulation after nerve injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on descriptions of experiments conducted using M35.

Protocol 1: Radioligand Displacement Binding Assay

This protocol is used to determine the binding affinity (K_i_) of M35 for galanin receptors.

  • Membrane Preparation:

    • Culture cells expressing the galanin receptor of interest (e.g., CHO cells transfected with human GalR1 or GalR2, or Rin m 5F cells endogenously expressing galanin receptors).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in buffer and recentrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled galanin (e.g., 0.2 nM [¹²⁵I]galanin).

    • Add increasing concentrations of unlabeled M35 (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Add the prepared cell membranes (e.g., 20-40 µg of protein per well).

    • To determine non-specific binding, include wells with a high concentration of unlabeled galanin (e.g., 1 µM).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the M35 concentration.

    • Use a non-linear regression analysis (e.g., one-site or two-site competition model) to calculate the IC₅₀ value (the concentration of M35 that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ value to a K_i_ (inhibition constant) value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Striatal Acetylcholine Release

This protocol measures the effect of M35 on neurotransmitter levels in the brain of a live, freely moving animal.[6]

  • Surgical Preparation:

    • Anesthetize a male rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane, e.g., 2-4 mm tip) through the guide cannula into the striatum.

    • Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours for the tissue to equilibrate.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of assay mobile phase to prevent degradation.

  • Drug Administration:

    • To measure the effect on basal release, switch the perfusion medium to aCSF containing M35 (e.g., 300 µM) and continue collecting samples.

    • To test for antagonist activity, first perfuse with galanin to establish an evoked release, then co-perfuse with galanin and M35.

  • Sample Analysis (HPLC):

    • Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

    • Separate acetylcholine from other components on a specialized column.

    • Acetylcholine and choline are enzymatically converted post-column, and the resulting hydrogen peroxide is detected by a platinum electrode.

  • Data Analysis:

    • Quantify the acetylcholine peak areas by comparing them to known standards.

    • Calculate the average acetylcholine concentration from the baseline samples (defined as 100%).

    • Express the acetylcholine levels in subsequent samples as a percentage of the baseline average.

    • Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of changes in acetylcholine release following M35 administration.

Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula (Target: Striatum) B 2. Post-Surgery Recovery (24-48 hours) A->B C 3. Microdialysis Probe Insertion & Perfusion with aCSF B->C D 4. Baseline Sample Collection (e.g., 3-4 samples over 60-80 min) C->D E 5. Drug Administration via Perfusate (Switch to aCSF + M35) D->E F 6. Experimental Sample Collection E->F G 7. HPLC-ED Analysis of Acetylcholine F->G H 8. Data Analysis (% Change from Baseline) G->H

Caption: Experimental workflow for an in vivo microdialysis study of M35.

Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common behavioral assay to screen for antidepressant-like activity.[9]

  • Animal and Drug Administration:

    • Use adult male rats or mice. House them individually for at least 24 hours before testing.

    • Administer M35 via the desired route, typically intracerebroventricular (ICV) for central effects, at a specific time before the test (e.g., 30 minutes). The control group receives a vehicle injection.

  • Pre-Test Session (Day 1):

    • Place each animal individually into a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 15 cm.

    • Allow the animal to swim for 15 minutes.

    • Remove the animal, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

  • Test Session (Day 2, 24 hours later):

    • Place the animal back into the swim cylinder.

    • Record the session (e.g., for 5 minutes) with a video camera positioned to the side of the cylinder.

    • An observer, blind to the experimental conditions, later scores the video.

  • Behavioral Scoring:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • Other behaviors like swimming and climbing can also be scored.

  • Data Analysis:

    • Calculate the total time spent immobile for each animal.

    • Compare the immobility times between the M35-treated group and the vehicle-treated control group using a statistical test (e.g., Student's t-test or ANOVA).

    • A significant reduction in immobility time in the M35-treated group is interpreted as an antidepressant-like effect.

References

M35 Peptide: An In-Depth Technical Guide to In Vitro Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M35 peptide, a chimeric molecule composed of galanin(1-13) and bradykinin(2-9)amide, is a high-affinity ligand for galanin receptors. It has garnered significant interest within the research community for its complex and context-dependent signaling properties. This technical guide provides a comprehensive overview of the in vitro signaling pathways of the M35 peptide, with a focus on its dual agonist and antagonist activities. The information presented herein is intended to support further research and drug development efforts targeting the galaninergic system.

Core Signaling Pathways of M35 Peptide

The M35 peptide primarily exerts its effects through the G protein-coupled galanin receptors (GALRs), with a notable affinity for GALR1 and GALR2. Its signaling outcomes are complex, demonstrating a concentration-dependent dualism. At low concentrations, M35 typically acts as a galanin receptor antagonist, while at higher concentrations, it exhibits agonist properties.[1]

The primary signaling pathway modulated by M35, particularly through GALR1, is the adenylyl cyclase cascade. Galanin receptors, like GALR1 and GALR3, are predominantly coupled to inhibitory G proteins (Gαi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, GALR2 is primarily coupled to Gαq/11, which activates the phospholipase C (PLC) pathway.[2]

M35 Signaling via GALR1 (Gαi/o-coupled)

At nanomolar concentrations, M35 can antagonize the inhibitory effect of galanin on forskolin-stimulated cAMP production.[1] However, as the concentration of M35 increases (typically above 10 nM), it acts as a full agonist, mimicking the effect of galanin and inhibiting adenylyl cyclase, thereby reducing cAMP levels.[1] This dual functionality underscores the critical importance of concentration selection in experimental design.

M35_GALR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M35_low M35 (low conc.) GALR1 GALR1 M35_low->GALR1 Antagonist M35_high M35 (high conc.) M35_high->GALR1 Agonist Galanin Galanin Galanin->GALR1 Agonist Gi_o_inactive Gαi/o-GDP GALR1->Gi_o_inactive activates Gi_o_active Gαi/o-GTP Gi_o_inactive->Gi_o_active GTP AC_active Adenylyl Cyclase (Active) Gi_o_active->AC_active inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP catalyzes ATP ATP ATP->AC_active PKA_inactive PKA (Inactive) cAMP->PKA_inactive PKA_active PKA (Active) PKA_inactive->PKA_active Cellular_Response_inhibited Inhibited Cellular Response PKA_active->Cellular_Response_inhibited leads to Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_rxns Set up Binding Reactions (Saturation or Competition) prep_membranes->setup_rxns incubation Incubate to Equilibrium (e.g., 60 min at RT) setup_rxns->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash Filters (Ice-cold buffer) filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end End analysis->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pre_incubation Pre-incubate with M35 (and Galanin for antagonism) seed_cells->pre_incubation stimulate Stimulate with Forskolin pre_incubation->stimulate incubation Incubate (e.g., 15-30 min at 37°C) stimulate->incubation lyse_cells Lyse Cells incubation->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA, HTRF) lyse_cells->measure_cAMP analysis Data Analysis (Calculate IC50/Inhibition) measure_cAMP->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Galanin Receptor Ligand M35 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of the galanin receptor ligand M35 in rat models. M35, a chimeric peptide [galanin (1-13)-bradykinin(2-9) amide], is a high-affinity galanin receptor ligand that has been characterized as a galanin receptor antagonist, although it can also exhibit partial agonist properties.[1] This document outlines its application in studying depression-like behavior and neuropathic pain, including detailed experimental procedures and data presentation.

I. Overview of Galanin Receptors and M35

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 mainly couples to Gαq/11, activating phospholipase C and increasing intracellular calcium levels. M35 acts as a tool to probe the function of these receptors.

Signaling Pathways of Galanin Receptors

Galanin_Signaling GalR1 GalR1 Gai_o Gαi/o GalR1->Gai_o activates GalR2 GalR2 Gaq_11 Gαq/11 GalR2->Gaq_11 activates AC Adenylyl Cyclase Gai_o->AC inhibits PLC Phospholipase C Gaq_11->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 M35 M35 M35->GalR1 Antagonist M35->GalR2 Antagonist Galanin Galanin Galanin->GalR1 Galanin->GalR2

Caption: Galanin Receptor Signaling Pathways.

II. Experimental Applications and Protocols

A. Investigation of Depression-Like Behavior in Rats

This protocol details the use of M35 to investigate the role of galanin in depression-like behavior using the forced swim test in rats.

1. Experimental Workflow:

Forced_Swim_Test_Workflow cluster_acclimation Acclimation & Surgery cluster_experiment Forced Swim Test Acclimation Acclimate Rats (1 week) Surgery ICV Cannula Implantation Acclimation->Surgery Recovery Recovery (1 week) Surgery->Recovery Pre_exposure Day 1: Pre-exposure (15 min swim) Recovery->Pre_exposure Drug_Admin Day 2: M35 Administration (ICV) Pre_exposure->Drug_Admin Test Day 2: Test Session (5 min swim, 24h after pre-exposure) Drug_Admin->Test Analysis Behavioral Analysis (Immobility & Climbing Time) Test->Analysis

Caption: Forced Swim Test Experimental Workflow.

2. Detailed Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Surgical Preparation:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle.

  • Drug Administration:

    • Dissolve M35 in sterile saline.

    • Administer M35 via intracerebroventricular (ICV) infusion. A study demonstrated that a single infusion of 1 nmol of M35 produced a significant decrease in immobility.[2] When co-administered with 3 nmol of galanin, 1 nmol of M35 blocked the galanin-induced increase in immobility.[2]

  • Forced Swim Test Procedure:

    • Day 1 (Pre-exposure): Place each rat in a cylinder of water (25°C) for 15 minutes.

    • Day 2 (Test): 24 hours after the pre-exposure, administer M35 (or vehicle control) via the ICV cannula. Following administration, place the rat back into the water cylinder for a 5-minute test session.

    • Data Collection: Record the duration of immobility and climbing behavior during the 5-minute test.

3. Quantitative Data:

Treatment GroupDose (ICV)Immobility Time (seconds)Climbing Time (seconds)
Vehicle-BaselineBaseline
Galanin3 nmolIncreasedNo significant change
M351 nmolDecreasedNo significant change
Galanin + M353 nmol + 1 nmolImmobility increase blockedNo significant change

Data summarized from a study on the effects of galanin and M35 in the forced swim test.[2]

B. Investigation of Neuropathic Pain in Rats

This protocol describes the use of M35 to study the role of endogenous galanin in a rat model of neuropathic pain.

1. Experimental Workflow:

Neuropathic_Pain_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing Surgery Sciatic Nerve Constriction Injury Post_Op Post-operative Recovery Surgery->Post_Op Group Divide into Allodynic & Non-allodynic Groups Post_Op->Group Baseline Baseline Mechanical Threshold Measurement Group->Baseline Drug_Admin M35 Administration (Intrathecal) Baseline->Drug_Admin Post_Admin Post-administration Threshold Measurement Drug_Admin->Post_Admin Analysis Data Analysis Post_Admin->Analysis

Caption: Neuropathic Pain Experimental Workflow.

2. Detailed Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Neuropathic Pain Model:

    • Induce unilateral sciatic nerve constriction injury.

    • Following recovery, assess mechanical sensitivity using von Frey filaments to categorize rats as allodynic (low withdrawal threshold) or non-allodynic (normal withdrawal threshold).

  • Drug Administration:

    • Dissolve M35 in sterile saline.

    • Administer M35 via intrathecal (i.t.) injection. In non-allodynic rats, intrathecal injection of M35 induced a significant mechanical allodynic state.[3]

  • Behavioral Testing:

    • Measure the mechanical withdrawal threshold of the hind paw using von Frey filaments before and after M35 administration.

    • Record the paw withdrawal threshold in response to the calibrated filaments.

3. Quantitative Data:

Animal GroupTreatmentDose (i.t.)Effect on Mechanical Threshold
Allodynic RatsM35Not specified to have a significant effect aloneNo significant change
Non-allodynic RatsM35Dose-dependentInduced a significant allodynic state

Data summarized from a study investigating the effects of intrathecal galanin and M35 in a neuropathic pain model.[3] Another study also showed that intrathecal M35 dose-dependently induced a long-lasting allodynic state in non-allodynic rats in the Bennett model.[4]

III. Important Considerations

  • Agonist/Antagonist Properties: M35 has been shown to act as a mixed agonist-antagonist.[1] In some systems, it can exhibit agonist-like effects, particularly at higher concentrations or in the absence of endogenous galanin.[5]

  • Solubility and Preparation: M35 is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for solubilization and storage.

  • Route of Administration: The choice of administration route (e.g., ICV, i.t.) is critical and depends on the specific research question and the targeted brain or spinal cord region.

  • Dose-Response: It is recommended to perform dose-response studies to determine the optimal concentration of M35 for a specific experimental paradigm.

  • Controls: Appropriate vehicle controls are essential for interpreting the effects of M35.

These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary depending on the specific experimental design and objectives. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for Intrathecal M35 (Morphine-3-Glucuronide) Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Morphine-3-Glucuronide (M3G), a primary metabolite of morphine, via intrathecal injection. The information presented here is based on preclinical research investigating the pronociceptive (pain-enhancing) effects of M3G and its underlying molecular mechanisms. It is intended to guide researchers in designing and executing similar experiments.

Application Notes

Intrathecal administration of M3G serves as a valuable research tool to investigate the non-opioid receptor-mediated effects of morphine metabolism. A key application is the study of opioid-induced hyperalgesia, a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain.[1] Understanding the role of M3G in this process is critical for developing safer and more effective pain management strategies.

The primary mechanism of action for M3G-induced pain enhancement involves the activation of the innate immune receptor Toll-like receptor 4 (TLR4) on microglia in the spinal cord.[2] This activation triggers a downstream signaling cascade, leading to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which in turn enhances neuronal excitability and pain sensitivity.[2]

Investigating this pathway can lead to the identification of novel therapeutic targets for mitigating the undesirable side effects of morphine, such as hyperalgesia and the development of tolerance. By understanding how M3G contributes to these effects, researchers can explore co-administration of TLR4 antagonists or other modulators of the neuroinflammatory response to improve the therapeutic window of morphine.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of intrathecal M3G administration.

Table 1: Effect of Intrathecal M3G on Thermal Hyperalgesia (Paw Withdrawal Latency)

Treatment GroupBaseline (seconds)Post-injection (seconds)
Saline8.9No significant change
M3G (0.75 µg)9.4Significant decrease

Data adapted from Lewis et al. (2010).[3]

Table 2: Effect of Intrathecal M3G on Tactile Allodynia (Paw Withdrawal Threshold)

Treatment GroupBaseline4 hours Post-injection
SalineNo significant changeNo significant change
M3G (0.75 µg)No significant changeSignificant decrease

Data adapted from Lewis et al. (2010).[3]

Experimental Protocols

Intrathecal Injection Protocol in Mice

This protocol describes the direct lumbar puncture method for intrathecal injection in mice.

Materials:

  • M3G (or saline control) dissolved in sterile, endotoxin-free 0.9% saline

  • Hamilton syringe (25 µl) with a 28- or 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave a small area of fur over the lumbar region of the spine.

  • Position the mouse on a firm surface, flexing the spine to open the intervertebral spaces. This can be achieved by holding the iliac crests.

  • Palpate the spine to locate the L5 and L6 vertebrae.

  • Carefully insert the needle into the intervertebral space between L5 and L6 at a slight angle. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the desired volume (typically 5-10 µl) of the M3G or saline solution.

  • Withdraw the needle and return the mouse to its cage for recovery. Monitor the animal until it has fully recovered from anesthesia.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol measures the latency of paw withdrawal from a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglass enclosures

Procedure:

  • Acclimate the mice to the experimental room and the testing apparatus for at least 30-60 minutes before testing.

  • Place the mouse in a plexiglass enclosure on the glass floor of the Hargreaves apparatus.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer will automatically stop when the mouse withdraws its paw. Record the paw withdrawal latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Repeat the measurement at least three times for each paw, with a minimum of 5 minutes between measurements.

Assessment of Tactile Allodynia (von Frey Test)

This protocol measures the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with plexiglass enclosures

Procedure:

  • Acclimate the mice to the experimental room and the testing apparatus for at least 30-60 minutes before testing.

  • Place the mouse in a plexiglass enclosure on the elevated mesh platform.

  • Starting with a filament of low bending force, apply the filament to the plantar surface of the hind paw until it just buckles.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

Visualizations

M3G_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron M3G M3G (Morphine-3-Glucuronide) TLR4 TLR4/MD-2 Complex M3G->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Pro_IL1B Pro-IL-1β Synthesis NFkB->Pro_IL1B Induces IL1B IL-1β Pro_IL1B->IL1B Cleavage & Release IL1R IL-1R Neuronal_Excitability Increased Neuronal Excitability IL1R->Neuronal_Excitability Pain_Enhancement Pain Enhancement (Hyperalgesia/Allodynia) Neuronal_Excitability->Pain_Enhancement IL1B->IL1R Binds to Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Hargreaves & von Frey) Animal_Acclimation->Baseline_Testing Drug_Preparation M3G/Saline Preparation IT_Injection Intrathecal Injection (M3G or Saline) Drug_Preparation->IT_Injection Anesthesia Anesthesia Baseline_Testing->Anesthesia Anesthesia->IT_Injection Recovery Recovery IT_Injection->Recovery Post_Injection_Testing Post-Injection Behavioral Testing (Hargreaves & von Frey) Recovery->Post_Injection_Testing Data_Analysis Data Analysis Post_Injection_Testing->Data_Analysis

References

Application Notes and Protocols for M35 Ligand in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the M35 ligand in cell culture-based receptor binding and functional assays. M35, a chimeric peptide consisting of galanin (1-13) and bradykinin (2-9) amide, is a high-affinity ligand for galanin receptors (GALRs), demonstrating subtype selectivity and concentration-dependent dual functionality as both an antagonist and an agonist.[1][2][3]

Introduction to M35 Ligand and Galanin Receptors

The M35 peptide is a valuable pharmacological tool for investigating the physiological and pathological roles of galanin receptors.[1][3] Galanin receptors, including subtypes GALR1, GALR2, and GALR3, are G protein-coupled receptors (GPCRs) involved in a wide array of biological processes such as neurotransmission, pain perception, and metabolic regulation.[4][5][6] M35's unique properties make it particularly useful for dissecting the complex signaling pathways mediated by these receptors.

Key Characteristics of M35:

  • High Affinity: M35 binds to galanin receptors with high affinity, particularly to the GALR1 subtype.[2][7][8]

  • Dual Functionality: It typically acts as a galanin receptor antagonist at low nanomolar concentrations, while exhibiting agonist properties at higher concentrations (above 10 nM).[3][4]

  • Subtype Selectivity: M35 displays preferential binding to GALR1 and GALR2 over GALR3.[8]

Quantitative Data: M35 Ligand Binding Affinities

The following tables summarize the binding affinities of M35 for different galanin receptor subtypes as reported in the literature. These values are essential for designing and interpreting receptor binding assays.

Table 1: Dissociation Constants (Kd) of M35

Receptor SubtypeCell Line/TissueRadioligandKd (nM)Reference
Galanin ReceptorRin m 5F cells[¹²⁵I]M350.9 ± 0.1[3]
Galanin ReceptorRin m 5F cell membranes[¹²⁵I]galanin0.3 ± 0.1 (high affinity site), 520 ± 30 (low affinity site)[1][3]

Table 2: Inhibition Constants (Ki) of M35

Receptor SubtypeSpeciesKi (nM)Reference
GALR1Human0.11[2][7][8]
GALR2Human2.0[2][7][8]

Signaling Pathways of Galanin Receptors

Understanding the signaling cascades initiated by galanin receptor activation is crucial for designing relevant functional assays. The diagram below illustrates the primary signaling pathways associated with GALR1, GALR2, and GALR3.

Galanin_Receptor_Signaling cluster_ligand Ligand cluster_receptors Galanin Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response M35 M35 Ligand GALR1 GALR1 M35->GALR1 GALR2 GALR2 M35->GALR2 GALR3 GALR3 M35->GALR3 Gi_o Gαi/o GALR1->Gi_o MAPK MAPK Pathway GALR1->MAPK GALR2->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 GALR2->MAPK GALR3->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition PLC Phospholipase C (PLC) Gq_11->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Proliferation Cell Proliferation/Differentiation MAPK->Proliferation Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Radioligand_Binding_Workflow prep Prepare Cell Membranes (e.g., from Rin m 5F cells) incubation Incubation: Membranes + Radioligand ([¹²⁵I]M35 or [¹²⁵I]galanin) ± Unlabeled M35 (for competitive assay) prep->incubation separation Separate Bound from Free Ligand (Vacuum Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate Kd, Ki, Bmax) counting->analysis cAMP_Assay_Workflow cell_culture Culture cells expressing galanin receptors (e.g., Rin m 5F) stimulation Stimulate cells with Forskolin (to increase basal cAMP) cell_culture->stimulation treatment Treat cells with varying concentrations of M35 ± Galanin stimulation->treatment lysis Lyse cells and measure intracellular cAMP levels treatment->lysis analysis Data Analysis: Determine agonist/antagonist effect lysis->analysis

References

Application Notes and Protocols: Radiolabeling of Galanin Receptor Ligand M35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The galanin receptor system, comprising three subtypes (GalR1, GalR2, and GalR3), is a subject of intense research due to its involvement in a wide range of physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases. The chimeric peptide M35, a high-affinity galanin receptor ligand, has been instrumental in these studies. This document provides a detailed protocol for the radiolabeling of M35 with Iodine-125 ([¹²⁵I]M35), creating a powerful tool for in vitro and in vivo characterization of galanin receptors.

The successful radiosynthesis of [¹²⁵I]M35 enables a variety of applications, including:

  • Receptor Binding Assays: Quantify the affinity (Kd) and density (Bmax) of galanin receptors in various tissues and cell lines.

  • Autoradiography: Visualize the anatomical distribution of galanin receptors in tissue sections.

  • In Vivo Imaging: While beyond the scope of this protocol, appropriately radiolabeled ligands can be used for non-invasive imaging techniques like SPECT.

This protocol is based on established methods for peptide radioiodination and provides a framework for the successful preparation and application of [¹²⁵I]M35 in your research.

Galanin Receptor Signaling Pathways

Galanin receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Understanding these pathways is crucial for interpreting the results of binding and functional assays.

Galanin_Signaling cluster_galr1 GalR1 cluster_galr2 GalR2 cluster_galr3 GalR3 GalR1 GalR1 Gi_o1 Gαi/o GalR1->Gi_o1 AC1 Adenylyl Cyclase Gi_o1->AC1 cAMP1 ↓ cAMP AC1->cAMP1 GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC GalR3 GalR3 Gi_o3 Gαi/o GalR3->Gi_o3 AC3 Adenylyl Cyclase Gi_o3->AC3 cAMP3 ↓ cAMP AC3->cAMP3 Galanin_M35 Galanin / M35 Galanin_M35->GalR1 Galanin_M35->GalR2 Galanin_M35->GalR3

Figure 1: Simplified Galanin Receptor Signaling Pathways.

Experimental Protocols

Radiolabeling of M35 with Iodine-125 ([¹²⁵I]M35)

This protocol describes the direct radioiodination of the tyrosine residue within the M35 peptide sequence using the Iodogen method, a mild and efficient technique for labeling peptides.

Materials:

  • M35 peptide (synthetic, high purity)

  • Na¹²⁵I (carrier-free, in 0.1 M NaOH)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Phosphate buffer (0.5 M, pH 7.4)

  • Sodium metabisulfite solution (5 mg/mL in water)

  • Bovine Serum Albumin (BSA) solution (1% w/v in water)

  • Reaction vials (1.5 mL polypropylene)

  • HPLC system with a reverse-phase C18 column and a radiation detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gamma counter

Procedure:

  • Iodogen Coating:

    • Dissolve Iodogen in dichloromethane to a concentration of 1 mg/mL.

    • Add 10 µL of the Iodogen solution to a 1.5 mL polypropylene reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.

    • Store the coated vials at -20°C until use.

  • Radioiodination Reaction:

    • Reconstitute M35 peptide in 0.5 M phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.

    • To the Iodogen-coated vial, add 10 µL of the M35 peptide solution (10 µg).

    • Add 1 mCi (37 MBq) of Na¹²⁵I to the reaction vial.

    • Gently mix the contents and allow the reaction to proceed at room temperature for 15 minutes with occasional gentle agitation.

  • Quenching the Reaction:

    • After 15 minutes, stop the reaction by adding 10 µL of sodium metabisulfite solution.

    • Add 100 µL of 1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.

Workflow Diagram:

Radiolabeling_Workflow start Start iodogen_coating Coat vial with Iodogen start->iodogen_coating add_reagents Add M35 and Na¹²⁵I iodogen_coating->add_reagents react Incubate for 15 min at RT add_reagents->react quench Quench with Sodium Metabisulfite react->quench purify Purify by HPLC quench->purify collect Collect [¹²⁵I]M35 peak purify->collect qc Quality Control (RCP & SA) collect->qc end Store at -20°C qc->end

Figure 2: Workflow for Radiolabeling and Purification of [¹²⁵I]M35.
Purification of [¹²⁵I]M35 by HPLC

Procedure:

  • Inject the quenched reaction mixture onto a reverse-phase C18 HPLC column.

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 20-60% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the eluate with both a UV detector (at 214 nm) and a radiation detector.

  • The unlabeled M35 peak will be detected by UV, while the radiolabeled [¹²⁵I]M35 will be detected by both UV and radiation detectors.

  • Collect the fraction corresponding to the [¹²⁵I]M35 peak.

  • Evaporate the solvent from the collected fraction under vacuum or a stream of nitrogen.

  • Reconstitute the purified [¹²⁵I]M35 in a suitable buffer for storage and subsequent experiments (e.g., 0.1% BSA in PBS).

Quality Control

Radiochemical Purity (RCP):

  • Inject a small aliquot of the purified [¹²⁵I]M35 onto the HPLC system using the same conditions as for purification.

  • Integrate the area under the radioactive peaks.

  • Calculate the RCP as: (Area of [¹²⁵I]M35 peak / Total area of all radioactive peaks) x 100%.

  • A radiochemical purity of >95% is generally considered acceptable.

Specific Activity (SA):

  • Determine the concentration of the M35 peptide in the purified fraction using a standard curve of unlabeled M35 on the HPLC-UV system.

  • Measure the total radioactivity of the purified fraction using a calibrated gamma counter.

  • Calculate the specific activity as: Total Radioactivity (in Ci or Bq) / Moles of M35.

Data Presentation

ParameterResultReference
Radiolabeling Method Direct Radioiodination (Iodogen)Assumed based on standard peptide labeling
Radionuclide Iodine-125 (¹²⁵I)[1]
Purification Method Reverse-Phase HPLCStandard practice for peptide purification
Radiochemical Purity > 95%Target value for high-quality radioligand
Specific Activity Typically 1000-2200 Ci/mmolExpected range for carrier-free labeling
Binding Affinity (Kd) 0.9 ± 0.1 nM (on Rin m 5F cells)[1]
Receptor Density (Bmax) 72 ± 3 fmol/mg protein (on Rin m 5F cells)[1]

In Vitro Receptor Binding Assay Protocol

This protocol describes a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]M35 in a target tissue or cell preparation.

Materials:

  • Purified [¹²⁵I]M35

  • Unlabeled M35 (for non-specific binding determination)

  • Cell membranes or tissue homogenates expressing galanin receptors

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Incubation tubes

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of [¹²⁵I]M35 in binding buffer (e.g., 0.01 nM to 10 nM).

    • For each concentration of [¹²⁵I]M35, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the non-specific binding tubes, add a high concentration of unlabeled M35 (e.g., 1 µM).

  • Incubation:

    • Add 50-100 µg of cell membrane/tissue homogenate protein to each tube.

    • Add the appropriate concentration of [¹²⁵I]M35 to all tubes.

    • Incubate at room temperature for 60 minutes (or as optimized for equilibrium).

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Measure the radioactivity on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding versus the concentration of [¹²⁵I]M35.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Logical Relationship Diagram:

Binding_Assay_Logic prepare_reagents Prepare Reagents ([¹²⁵I]M35, Membranes, Buffers) setup_assay Set up Total and Non-specific Binding Tubes prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Separate Bound from Free (Filtration and Washing) incubate->filter_wash count_radioactivity Measure Bound Radioactivity (Gamma Counting) filter_wash->count_radioactivity calculate_specific Calculate Specific Binding (Total - Non-specific) count_radioactivity->calculate_specific analyze_data Analyze Data (Scatchard or Non-linear Regression) calculate_specific->analyze_data determine_params Determine Kd and Bmax analyze_data->determine_params

Figure 3: Logical Flow of an In Vitro Receptor Binding Assay.

Conclusion

This document provides a comprehensive guide for the radiolabeling of the galanin receptor ligand M35 with Iodine-125 and its application in receptor binding studies. Adherence to these protocols will enable researchers to generate high-quality radioligands for the accurate characterization of galanin receptors, ultimately contributing to a better understanding of their role in health and disease and facilitating the development of novel therapeutics targeting this system.

References

Application Notes and Protocols: Investigating the Effects of Amyloid-β Peptide (25-35) on Dorsal Root Ganglion Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit information from the periphery to the central nervous system.[1][2] Their unique cellular characteristics make them a crucial in vitro model for studying neurodegenerative diseases, nociception, and neural development.[1] One area of significant interest is the impact of neurotoxic peptides, such as fragments of the amyloid-beta (Aβ) protein, which are central to the pathology of Alzheimer's disease.[3][4] The Aβ fragment 25-35 (Aβ25-35) is a particularly neurotoxic component that can induce oxidative stress and disrupt calcium homeostasis in neurons.[3][5]

These application notes provide a detailed protocol for the culture of primary DRG neurons and their use in studying the effects of the Aβ25-35 peptide. This information is intended to assist researchers in investigating the mechanisms of neurotoxicity and evaluating potential neuroprotective compounds.

Data Presentation

The following tables summarize key quantitative parameters for culturing DRG neurons and for experiments involving Aβ25-35 application.

Table 1: Murine Dorsal Root Ganglion Neuron Culture Parameters

ParameterValueSource
Animal ModelAdult C57BL/6 mice (8-12 weeks)[6]
Coating of Culture PlatesPoly-L-lysine (200 µg/mL) or Laminin (10 µg/mL)[1][7]
Seeding Density50,000 to 100,000 cells from one mouse per T25 flask or 8 cover glasses[8]
Culture MediumDMEM-F12 with 10% fetal bovine serum, 100 mM sodium pyruvate, 1x penicillin/streptomycin[1]
Neurotrophic Factorβ-NGF (50 ng/ml)[8]
MaintenanceReplace one-third of the medium every 3-5 days[8]

Table 2: Experimental Parameters for Aβ25-35 Application on DRG Neurons

ParameterValueSource
PeptideAmyloid-β peptide fragment 25-35 (Aβ25-35)[3]
Concentration for Neurotoxicity Studies2 µM[3]
Incubation Time for Calcium Homeostasis Studies30 seconds[3]
Reported Effect on DRG NeuronsIncreased amplitude of both low and high voltage-activated Ca2+ channel currents[3]
Reported Effect on Other Neurons (Cortical)Increased density of A1 and A2A adenosine receptors and Group I mGluR[4][9]

Experimental Protocols

I. Isolation and Culture of Murine Dorsal Root Ganglion Neurons

This protocol details the steps for dissecting and culturing primary murine DRG neurons.[7][10]

Materials:

  • Dissection tools (scissors, forceps)

  • Stereomicroscope

  • DMEM

  • Collagenase A/Dispase II mix

  • 15 mL Falcon tubes

  • Centrifuge

  • Laminin or Poly-L-lysine coated culture plates

  • DRG neuron culture medium (see Table 1)

  • β-NGF

Procedure:

  • Dissection:

    • Euthanize the mouse according to approved institutional protocols.

    • Dissect the vertebral column to expose the dorsal root ganglia located in the intervertebral foramen.[7]

    • Under a stereomicroscope, carefully dissect the DRGs.[7]

  • Digestion and Plating:

    • Place the dissected DRGs in a 15 mL Falcon tube and spin down at 161 x g for 5 minutes.[7]

    • Carefully remove the supernatant and add 3 mL of pre-warmed (37°C) Collagenase A/Dispase II mix.[7]

    • Incubate at 37°C for a specified time to dissociate the tissue into single cells.

    • To obtain single cells, DRGs can be further dissociated using glass Pasteur pipettes.[8]

    • Stop the digestion by adding culture medium, then centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh culture medium.

  • Plating and Maintenance:

    • Coat culture plates with laminin (10 µg/mL) or poly-L-lysine (1 mg/ml) prior to plating.[7][8]

    • Plate the dissociated cells onto the coated plates at the desired density.

    • After 30 minutes, replace the medium with fresh DRG cell culture medium supplemented with β-NGF (50 ng/ml).[8]

    • Maintain the cultures at 37°C in a 5% CO2 incubator, replacing one-third of the medium every 3-5 days.[8]

II. Application of Aβ25-35 Peptide to DRG Neuron Cultures

This protocol outlines the treatment of cultured DRG neurons with Aβ25-35 to study its effects on neuronal function.

Materials:

  • Cultured DRG neurons (from Protocol I)

  • Aβ25-35 peptide stock solution

  • Culture medium

  • Appropriate buffers for analysis (e.g., for calcium imaging or electrophysiology)

Procedure:

  • Peptide Preparation: Prepare a stock solution of Aβ25-35 in a suitable solvent (e.g., sterile water or DMSO) and dilute to the final working concentration in the culture medium.

  • Treatment:

    • For acute studies, such as calcium imaging, replace the culture medium with a recording buffer containing the desired concentration of Aβ25-35 (e.g., 2 µM).[3]

    • For longer-term studies on cell viability or protein expression, add Aβ25-35 directly to the culture medium and incubate for the desired duration.

  • Analysis:

    • Calcium Imaging: Utilize single-cell Ca2+ microfluorometry to measure changes in intracellular calcium concentration ([Ca2+]i) following Aβ25-35 application.[3]

    • Electrophysiology: Use patch-clamp techniques to record changes in voltage-activated Ca2+ channel currents.[3]

    • Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunolabeling to visualize neuronal markers and changes in protein expression or localization.[7][10]

    • Cell Viability Assays: Use assays such as MTT to quantify cell death following prolonged exposure to Aβ25-35.[4]

Visualizations

Signaling Pathways and Experimental Workflows

M35_Peptide_Signaling_Pathway cluster_0 Aβ25-35 Application cluster_1 Cellular Effects on DRG Neuron Abeta25_35 Aβ25-35 Peptide Ca_Channels Voltage-Gated Ca2+ Channels Abeta25_35->Ca_Channels Facilitates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Ca_Homeostasis Disruption of Ca2+ Homeostasis Ca_Influx->Ca_Homeostasis Neurotoxicity Neurotoxicity & Oxidative Stress Ca_Homeostasis->Neurotoxicity

Caption: Aβ25-35 signaling pathway in DRG neurons.

DRG_Culture_Workflow Start Start: Euthanize Mouse Dissect_Vertebral_Column Dissect Vertebral Column Start->Dissect_Vertebral_Column Isolate_DRG Isolate DRGs Dissect_Vertebral_Column->Isolate_DRG Digest_Tissue Digest with Collagenase/ Dispase II Isolate_DRG->Digest_Tissue Dissociate_Cells Mechanically Dissociate to Single Cells Digest_Tissue->Dissociate_Cells Plate_Cells Plate Cells on Coated Culture Dish Dissociate_Cells->Plate_Cells Add_Medium Add Culture Medium with NGF Plate_Cells->Add_Medium Incubate Incubate at 37°C, 5% CO2 Add_Medium->Incubate End DRG Neuron Culture Ready for Experiments Incubate->End Logical_Relationship_of_Effects Abeta_Exposure Exposure to Aβ25-35 Ion_Channel_Modulation Modulation of Ion Channels (e.g., Ca2+ channels) Abeta_Exposure->Ion_Channel_Modulation Altered_Homeostasis Altered Cellular Homeostasis (e.g., Calcium) Ion_Channel_Modulation->Altered_Homeostasis Cellular_Stress Increased Cellular Stress (e.g., Oxidative Stress) Altered_Homeostasis->Cellular_Stress Neuronal_Dysfunction Neuronal Dysfunction and Neurotoxicity Cellular_Stress->Neuronal_Dysfunction

References

Application Notes and Protocols for Galanin Receptor Ligand M35 in Rodent in vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of the Galanin Receptor Ligand M35 in rodent models. M35 is a chimeric peptide, [galanin(1-13)-bradykinin(2-9) amide], that acts as a high-affinity galanin receptor ligand.[1] It has been characterized primarily as a galanin receptor antagonist, although some studies suggest it may exhibit partial agonist activity in certain contexts.[1][2] This document outlines recommended doses, detailed experimental protocols for administration and behavioral analysis, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported in vivo doses of M35 used in various rodent studies. The most common routes of administration are intrathecal (i.t.) and intracerebroventricular (i.c.v.), reflecting the peptide nature of M35 and its likely inability to cross the blood-brain barrier effectively.

Animal Model Study Focus Route of Administration Dose Volume Observations Reference
Rat (Sprague-Dawley)Neuropathic PainIntrathecal (i.t.)Dose-dependent10 µLIn non-allodynic rats, M35 induced a significant mechanical allodynic state.[3]
Rat (Sprague-Dawley)Depression-like BehaviorIntracerebroventricular (i.c.v.)1 nmolNot SpecifiedM35 alone produced a significant decrease in immobility in the forced swim test. Co-administration with galanin (3 nmol) blocked the pro-depressive effects of galanin.[4]
Rat (Sprague-Dawley)Spatial LearningIntracerebroventricular (i.c.v.)6 nM10 µLM35 improved the ability of male rats to acquire the swim maze task.[5]
MouseChronic Pain and Depression ComorbidityIntracerebroventricular (i.c.v.)0.15 nM1 µlA single dose or multiple infusions of M35 did not affect performance in the von Frey test, tail suspension test, or forced swim test in this specific model.

Experimental Protocols

Preparation of M35 Solution for in vivo Administration

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Protocol:

  • Reconstitution: M35 is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized peptide in a small amount of sterile DMSO to create a concentrated stock solution.

  • Dilution: For working solutions, dilute the stock solution with sterile saline or aCSF to the desired final concentration. A recommended vehicle composition for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy.[5]

  • Sterilization: If not prepared under aseptic conditions, sterile-filter the final solution through a 0.22 µm filter before administration.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Intracerebroventricular (i.c.v.) Cannulation and Injection Protocol

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Internal injector cannula connected to a Hamilton syringe via PE tubing

  • Surgical drill

  • Dental cement

  • Suturing material or wound clips

  • Analgesics and antibiotics

Surgical Protocol:

  • Anesthesia and Analgesia: Anesthetize the rodent using isoflurane. Administer a pre-operative analgesic as per approved institutional protocols.

  • Stereotaxic Implantation: Place the anesthetized animal in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and level the bregma and lambda landmarks.

  • Craniotomy: Drill a small hole at the desired coordinates for the lateral ventricle. For mice, typical coordinates from bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.[6] For rats, typical coordinates are AP: -0.8 to -1.0 mm, ML: ±1.5 mm, DV: -3.5 to -4.0 mm.

  • Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement. One or two small anchor screws can be placed in the skull for better stability.[7]

  • Closure: Suture the scalp incision around the cannula pedestal. Insert a dummy cannula to keep the guide cannula patent.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week before injections. House animals individually to prevent damage to the implant.[8]

Injection Protocol:

  • Habituation: Gently handle the animal for several days leading up to the injection to minimize stress.

  • Restraint: Gently restrain the animal. This procedure is often best performed by two people.[8]

  • Injection: Remove the dummy cannula and insert the internal injector cannula, which extends slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the M35 solution slowly over a defined period. For mice, a volume of ≤ 5 µL should be administered over 5 to 10 minutes. For rats, a bolus injection of < 10 µL should be given over 15 to 30 seconds.[8]

  • Post-injection: Leave the injector in place for a minute post-injection to prevent backflow, then slowly withdraw it and replace the dummy cannula.

Intrathecal (i.t.) Catheterization and Injection Protocol

Materials:

  • Anesthesia

  • PE-10 tubing

  • Surgical instruments

  • Suturing material

  • Analgesics

Surgical Protocol:

  • Anesthesia and Preparation: Anesthetize the animal and shave the back area over the lumbar spine.

  • Incision: Make a small incision to expose the vertebral column at the level of the L5-L6 intervertebral space.

  • Catheter Insertion: Carefully insert a length of PE-10 tubing into the subarachnoid space. A slight tail-flick is often an indicator of successful placement.

  • Exteriorization: Tunnel the catheter subcutaneously to exit at the back of the neck.

  • Securing and Closure: Secure the catheter at the insertion site and close the incisions.

  • Post-operative Care: Provide appropriate post-operative care and allow for a recovery period of 5-7 days. House animals individually.[9]

Injection Protocol:

  • Restraint: Gently restrain the conscious animal.

  • Injection: Connect a syringe containing the M35 solution to the exteriorized end of the catheter and inject the desired volume (typically 5-10 µL in rats) followed by a small flush of sterile saline.

Behavioral Assay: von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity, a measure of neuropathic pain.[10]

Materials:

  • Von Frey filaments (a graded set of calibrated monofilaments)

  • Elevated mesh platform

  • Testing chambers

Protocol:

  • Habituation: Place the animal in the testing chamber on the mesh platform and allow it to acclimate for at least 20-30 minutes before testing begins.

  • Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends.[11]

  • Response Assessment: A positive response is a brisk withdrawal, licking, or flinching of the paw.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[12] Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold.

Behavioral Assay: Forced Swim Test for Depression-like Behavior

This test is a common model to screen for antidepressant-like activity.[3][13]

Materials:

  • Glass or plastic cylinder (e.g., 25 cm diameter, 60 cm high for rats)

  • Water (23-25°C)

  • Video recording equipment (optional but recommended for unbiased scoring)

Protocol:

  • Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 30 cm).

  • Pre-test Session (for rats): On the first day, place the animal in the cylinder for a 15-minute pre-swim session. This induces a state of learned helplessness.

  • Test Session: 24 hours after the pre-test (or as the only session for mice), place the animal back in the water for a 5-6 minute test session.

  • Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[3] Antidepressant compounds typically decrease the duration of immobility.

Visualization of Pathways and Workflows

Galanin Receptor Signaling Pathways

Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) with distinct signaling cascades. M35 is known to be an antagonist at GalR1 and GalR2.[5] GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. GalR2 primarily couples to Gq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[14][15]

Galanin_Signaling cluster_membrane Plasma Membrane GalR1 GalR1 G_io Gαi/o GalR1->G_io activates GalR2 GalR2 G_q11 Gαq/11 GalR2->G_q11 activates AC Adenylyl Cyclase G_io->AC inhibits PLC Phospholipase C (PLC) G_q11->PLC activates cAMP ↓ cAMP AC->cAMP converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Galanin Galanin (Agonist) Galanin->GalR1 Galanin->GalR2 M35 M35 (Antagonist) M35->GalR1 M35->GalR2 ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+] i IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Galanin Receptor Signaling Pathways for GalR1 and GalR2.

General Experimental Workflow for in vivo M35 Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with M35 in a rodent model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimatization of Animals A2 Surgical Implantation (i.c.v. or i.t. cannula) A1->A2 A3 Post-operative Recovery (≥ 7 days) A2->A3 A4 Habituation to Behavioral Apparatus A3->A4 B1 Baseline Behavioral Testing (e.g., von Frey, FST) A4->B1 B2 M35 Administration (i.c.v. or i.t.) B1->B2 B3 Post-treatment Behavioral Testing B2->B3 C1 Data Collection and Scoring B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

Caption: General workflow for M35 in vivo rodent studies.

References

Troubleshooting & Optimization

M35 peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M35 peptides. We address common solubility and stability issues to help ensure the success of your experiments.

First, a point of clarification:

The term "M35 peptide" can refer to two distinct molecules in scientific literature:

  • M35 as Galanin-Like Peptide (GALP): A hypothalamic neuropeptide that binds to galanin receptors.[1][2][3]

  • M35 as a residue in Amyloid-Beta (Aβ) peptide: Specifically, the methionine residue at position 35, which is crucial in the study of Alzheimer's disease. Its oxidation state significantly impacts the aggregation and stability of the Aβ peptide.[4][5][6][7]

This guide will provide information relevant to both, starting with general peptide handling principles and then delving into specifics for each peptide.

General FAQs for Peptide Handling

These general guidelines apply to most peptides, including both interpretations of M35, and are crucial for avoiding common solubility and stability problems.

Question: My lyophilized peptide won't dissolve. What should I do?

Answer: The solubility of a peptide is highly dependent on its amino acid sequence.[8][9] For initial solubilization, it is always recommended to test a small amount of the peptide first.[8]

Here is a general workflow for troubleshooting peptide solubility:

G start Start with a small test amount of peptide water Try dissolving in sterile distilled water start->water charge Determine the net charge of the peptide sequence water->charge If insoluble acidic If net charge is positive (basic peptide), use dilute (10-30%) acetic acid charge->acidic basic If net charge is negative (acidic peptide), use dilute (0.1%) ammonium hydroxide (Avoid if peptide contains Cys) charge->basic neutral If net charge is neutral (hydrophobic peptide), use a small amount of organic solvent (DMSO, DMF, Acetonitrile) charge->neutral sonicate Brief sonication may help acidic->sonicate basic->sonicate neutral->sonicate final_dilution Dilute with aqueous buffer to the final desired concentration sonicate->final_dilution

Caption: A general workflow for peptide solubilization.

Question: How should I store my M35 peptide to ensure its stability?

Answer: Proper storage is critical for preventing degradation.[10][11][12]

Peptide Form Short-Term Storage Long-Term Storage Key Considerations
Lyophilized Powder Room temperature (days to weeks) or 4°C.[10][13]-20°C or -80°C. [11][12]Protect from moisture and light.[1][12] Allow the vial to warm to room temperature before opening to prevent condensation.[10]
In Solution Not recommended.-20°C or -80°C in aliquots. [9][10][12]Avoid repeated freeze-thaw cycles.[10][12] Use sterile buffers at pH 5-6.[10][12] Peptides with certain amino acids (Cys, Met, Trp, Asn, Gln) are less stable in solution.[9][10][12]

Question: I'm observing aggregation of my peptide in solution. How can I prevent this?

Answer: Peptide aggregation can be sequence-dependent and influenced by environmental factors.

  • pH: Ensure the pH of your buffer is not close to the peptide's isoelectric point (pI), where it will have a net neutral charge and be least soluble.

  • Concentration: Work with the lowest feasible concentration. High concentrations can promote aggregation.

  • Additives: In some cases, the addition of solubilizing agents or detergents may be necessary, but their compatibility with your downstream experiments must be verified.

Troubleshooting for M35 (Galanin-Like Peptide)

Question: What are the recommended solvents for M35 (GALP)?

Answer: Based on supplier datasheets, the following solvents can be used for M35 (GALP):

Solvent Concentration Notes
Distilled Water Up to 2 mg/mL[1]This should be the first solvent to try.
Acetonitrile Recommended if water fails[1]Useful for more hydrophobic peptides.

Experimental Protocol: Solubilization of M35 (GALP)

  • Allow the lyophilized peptide vial to equilibrate to room temperature.

  • Add the calculated volume of sterile distilled water to achieve a concentration of up to 2 mg/mL.

  • Gently vortex or pipette to dissolve. Avoid vigorous shaking.

  • If the peptide does not dissolve, try brief sonication.

  • If solubility is still an issue, use acetonitrile to create a stock solution, which can then be diluted with your experimental buffer.

  • For storage, aliquot the solution into low-protein-binding tubes and store at -20°C or -80°C.[10][12]

Troubleshooting for M35 Residue in Amyloid-Beta Peptides

The primary stability issue concerning the M35 residue in Aβ peptides is its oxidation and the subsequent effect on aggregation.[4][6][7]

Question: How does the oxidation of the Methionine-35 (M35) residue affect my Aβ peptide?

Answer: Oxidation of the M35 residue to methionine sulfoxide has been shown to significantly reduce the aggregation rate of Aβ peptides.[4][6] This can be a critical factor in experiments studying Aβ fibrillization.

G cluster_reduced Aβ (Reduced Met35) cluster_oxidized Aβ (Oxidized Met35) A_beta_reduced Aβ Monomer (Met35) Oligomers_reduced Soluble Oligomers A_beta_reduced->Oligomers_reduced Fast Fibrils_reduced Insoluble Fibrils (High Aggregation) Oligomers_reduced->Fibrils_reduced A_beta_oxidized Aβ Monomer (Met35-sulfoxide) Oligomers_oxidized Soluble Oligomers A_beta_oxidized->Oligomers_oxidized Slow Fibrils_oxidized Insoluble Fibrils (Reduced Aggregation) Oligomers_oxidized->Fibrils_oxidized

Caption: Effect of M35 oxidation on Aβ peptide aggregation.

Question: I suspect my Aβ peptide with M35 is oxidizing during my experiment. How can I minimize this?

Answer: Methionine is susceptible to oxidation.[14] To minimize unwanted oxidation:

  • Use Degassed Buffers: Oxygen in your buffers can contribute to oxidation. Degassing buffers before use can help.

  • Avoid Metal Ion Contamination: Metal ions can catalyze oxidation reactions.[4] Use metal-chelating agents like EDTA in your buffers if compatible with your assay.

  • Storage: Store peptide solutions frozen and under an inert gas (e.g., argon or nitrogen) if possible.[11]

Experimental Protocol: Assessing Aβ (M35) Aggregation (Thioflavin T Assay)

This protocol provides a general method to monitor the aggregation of Aβ peptides.

  • Peptide Preparation: Carefully solubilize the Aβ peptide (with either reduced or oxidized M35) to create a stock solution, as described in the general solubility guide. A common solvent for Aβ is hexafluoroisopropanol (HFIP), which is then evaporated to create a peptide film, followed by reconstitution in a suitable buffer (e.g., PBS).

  • Assay Setup:

    • Prepare a final peptide solution at the desired concentration (e.g., 10 µM) in your assay buffer (e.g., PBS, pH 7.4).

    • Add Thioflavin T (ThT) to a final concentration of ~10-20 µM.

    • Use a 96-well black plate with a clear bottom suitable for fluorescence measurements.

  • Data Acquisition:

    • Incubate the plate at 37°C.

    • Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) over several hours or days.

    • Include gentle shaking before each reading to ensure a homogenous solution.

  • Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The lag time and slope of the aggregation curve can be used to compare aggregation kinetics between different peptide preparations.

References

Reconstitution protocol for lyophilized Galanin Receptor Ligand M35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reconstitution, handling, and troubleshooting of lyophilized Galanin Receptor Ligand M35.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized M35?

A1: The recommended starting solvent for M35 is sterile, distilled water.[1][2][3] If solubility is limited in water, other solvents such as DMSO or acetonitrile can be used.[1][4][5] It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire stock.[6]

Q2: How can I improve the solubility of M35?

A2: If M35 does not readily dissolve, gentle warming of the solution to 37°C or sonication in an ultrasonic bath for a short period can aid in dissolution.[4] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate.[7]

Q3: What are the recommended storage conditions for lyophilized and reconstituted M35?

A3: Lyophilized M35 powder should be stored at -20°C and protected from light, as it can be hygroscopic.[1][8][9] Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][10]

Q4: What is the stability of the reconstituted M35 solution?

A4: Reconstituted M35 solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[4][10] It is crucial to aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.

Q5: At what concentrations does M35 act as an antagonist versus an agonist?

A5: M35 exhibits a dual effect on galanin receptors. At low nanomolar concentrations (e.g., 1 nM), it acts as a galanin receptor antagonist.[10][11] However, at higher concentrations (e.g., 15-30 nM), it can act as a galanin receptor agonist, inhibiting forskolin-stimulated cAMP production.[10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reconstitution and storage of this compound.

Table 1: Solubility Data

SolventConcentrationNotes
WaterUp to 2 mg/mL[1][9], 30 mg/mL[5], 50 mg/mL[4]Sonication may be required[4].
DMSO90 mg/mL[5], 100 mg/mL[4]Sonication may be required[4].
AcetonitrileRecommended if solubility in water is poor[1][9].-

Table 2: Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to one year[9]Protect from light; hygroscopic[1][9].
Reconstituted Solution-20°CUp to 1 month[4][10]Aliquot to avoid freeze-thaw cycles.
Reconstituted Solution-80°CUp to 6 months[4][10]Recommended for long-term storage.

Experimental Protocols

Protocol for Reconstitution of Lyophilized M35
  • Preparation: Before opening, bring the vial of lyophilized M35 to room temperature. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the appropriate volume of sterile, distilled water or another recommended solvent (see Table 1) to the vial. Aim for a stock solution concentration of 1-2 mg/mL.[6]

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide.[13] Avoid vigorous shaking.[7][14] If necessary, use an ultrasonic bath or warm the solution to 37°C for a short period to aid dissolution.[4]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.[7]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C.[4][10]

Troubleshooting Guide

Issue 1: The M35 peptide will not dissolve.

  • Possible Cause: The peptide has low solubility in the chosen solvent.

  • Solution:

    • Try gentle warming of the solution to 37°C.[4]

    • Use an ultrasonic bath to aid in solubilization.[4]

    • If using water, try reconstituting in a small amount of an organic solvent like DMSO or acetonitrile first, and then dilute with your aqueous buffer.[1][6]

Issue 2: The reconstituted solution appears cloudy or has precipitates.

  • Possible Cause 1: The solubility limit of the peptide has been exceeded.

  • Solution 1: Dilute the solution with more solvent to decrease the concentration.

  • Possible Cause 2: The peptide is aggregating.

  • Solution 2: Avoid vigorous mixing. Use gentle swirling or inversion to dissolve the peptide.[7] Ensure the storage conditions are appropriate and that the solution has not undergone multiple freeze-thaw cycles.

Issue 3: Inconsistent experimental results.

  • Possible Cause 1: Inaccurate peptide concentration due to incomplete reconstitution.

  • Solution 1: Ensure the peptide is fully dissolved before use. Visually inspect the solution for any undissolved particles.[7]

  • Possible Cause 2: Degradation of the peptide.

  • Solution 2: Ensure proper storage of both the lyophilized powder and the reconstituted aliquots. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Dual agonist/antagonist activity of M35.

  • Solution 3: Be mindful of the concentration-dependent effects of M35. Low nanomolar concentrations typically result in antagonistic activity, while higher concentrations can lead to agonistic effects.[10][11][12]

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_troubleshoot Troubleshooting cluster_storage Storage & Use Lyophilized_M35 Lyophilized M35 at -20°C Room_Temp Bring to Room Temperature Lyophilized_M35->Room_Temp Add_Solvent Add Sterile Solvent (e.g., Water) Room_Temp->Add_Solvent Gentle_Mix Gentle Mixing (Swirl/Roll) Add_Solvent->Gentle_Mix Check_Solubility Check for Complete Dissolution Gentle_Mix->Check_Solubility Warm_Sonicate Warm to 37°C or Use Ultrasonic Bath Check_Solubility->Warm_Sonicate Not Dissolved Aliquot Aliquot into Single-Use Volumes Check_Solubility->Aliquot Dissolved Warm_Sonicate->Gentle_Mix Store Store at -20°C or -80°C Aliquot->Store Experiment Ready for Experiment Store->Experiment

Caption: Workflow for the reconstitution of lyophilized this compound.

M35_Signaling_Pathway cluster_membrane Cell Membrane GalR Galanin Receptor (GalR1/GalR2) AC Adenylate Cyclase GalR->AC Inhibition M35_low M35 (Low Conc.) M35_low->GalR Antagonist M35_high M35 (High Conc.) M35_high->GalR Agonist Galanin Galanin Galanin->GalR Agonist cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of M35 at Galanin Receptors.

References

Technical Support Center: M35 Agonist Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The M35 receptor is a hypothetical designation used for this guide. The principles, pathways, and troubleshooting steps described are based on established knowledge of the canonical muscarinic acetylcholine receptors (M1-M5), particularly the Gq-coupled subtypes (M1, M3, M5).[1][2] This guide is intended for researchers investigating novel compounds with expected muscarinic agonist activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected signaling pathway for a Gq-coupled muscarinic agonist like M35?

The primary signaling pathway for muscarinic agonists acting on Gq-coupled receptors (like M1, M3, and M5) involves the activation of Phospholipase C (PLC).[1][2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4]

Q2: I'm observing a weaker-than-expected response. What are the initial checks I should perform?

A weak response can stem from several factors. First, verify the integrity and concentration of your M35 agonist stock solution. Compounds can degrade over time or after freeze-thaw cycles. Second, ensure the cell line expresses sufficient levels of the target receptor and that the cells are healthy and within an optimal passage number range.[5] Finally, consider the possibility of rapid receptor desensitization, where prolonged exposure to the agonist reduces the receptor's responsiveness.[6][7]

Q3: Could my M35 agonist be activating other, non-target receptors?

Yes, this is a common issue known as off-target effects. Novel compounds may have affinity for other G protein-coupled receptors (GPCRs) or even other classes of receptors.[3][8] If you observe an unexpected signaling profile (e.g., cAMP modulation instead of calcium flux), it is crucial to test for activity on other common receptors expressed in your cell model or to use selective antagonists to block potential off-target pathways.

Q4: What is "biased agonism" and could it explain my results?

Biased agonism, or functional selectivity, describes a phenomenon where an agonist can preferentially activate one signaling pathway over another through the same receptor.[9][10] For example, your M35 agonist might strongly activate the β-arrestin pathway (leading to receptor internalization and MAPK signaling) while only weakly activating the canonical G protein (Gq) pathway, or vice-versa.[10][11] This can lead to unexpected downstream cellular effects.[12]

Troubleshooting Guides

Issue 1: Lower-Than-Expected Potency or Efficacy in Calcium Mobilization Assay

Q: My dose-response curve for the M35 agonist shows a significantly higher EC50 value (lower potency) and a lower maximal response (lower efficacy) compared to the reference compound. What are the likely causes?

A: This is a common challenge in drug discovery. The potential causes can be broken down into three categories: issues with the compound, the cells, or the assay protocol itself.

Possible Causes & Troubleshooting Steps:

  • Compound Integrity:

    • Solution: Prepare a fresh dilution of the agonist from a new stock vial. Verify the compound's purity and identity via analytical methods if possible. Ensure the vehicle/solvent used is compatible and does not degrade the compound.

  • Cellular Factors:

    • Receptor Expression: Low receptor density on the cell surface will lead to a diminished response.

      • Solution: Verify receptor expression using qPCR, Western blot, or by testing a well-characterized, high-efficacy agonist as a positive control.[5] If using transient transfection, optimize the DNA concentration and transfection time.[13]

    • Cell Health: Unhealthy cells or cells at a high passage number can exhibit altered signaling.

      • Solution: Use cells from a low-passage stock and ensure they are >95% viable before plating.

    • Receptor Desensitization: Prolonged or repeated exposure to an agonist can cause receptors to become unresponsive.[7][14]

      • Solution: Perform a time-course experiment to see if the response diminishes over time. Reduce incubation times or pre-treat with a GRK inhibitor (if appropriate for the experimental question) to see if the response is restored.[11]

  • Assay Protocol:

    • Incorrect Agonist Concentration: Serial dilution errors can lead to inaccurate final concentrations.

      • Solution: Carefully re-prepare the dilution series and use calibrated pipettes.

    • Suboptimal Assay Conditions: Factors like temperature, buffer composition, or dye loading time can affect the signal.

      • Solution: Re-optimize the assay conditions according to the manufacturer's protocol for your specific cell line and equipment.[15][16]

Data Comparison Table: Potency & Efficacy This table illustrates a typical scenario of reduced potency and efficacy.

CompoundExpected EC50Observed EC50Expected Max Response (RFU)Observed Max Response (RFU)
Reference Agonist15 nM18 nM50,00048,500
M35 Agonist ~50 nM >500 nM ~45,000 15,000
Issue 2: Activation of an Unexpected Signaling Pathway

Q: My M35 agonist was designed to be Gq-selective, but I'm observing a decrease in cAMP levels, suggesting Gi coupling. Why would this happen?

A: Observing an unexpected signaling outcome is a critical finding that points towards several interesting pharmacological possibilities.

Possible Causes & Troubleshooting Steps:

  • Off-Target Receptor Activation: The M35 agonist may be acting on an endogenously expressed Gi-coupled receptor in your cell line (e.g., the M2 or M4 muscarinic receptors).[1][17]

    • Solution: Use a selective antagonist for the suspected off-target receptor (e.g., a selective M2/M4 antagonist) to see if the unexpected signal is blocked. Test the compound in a cell line engineered to express only the M35 target.

  • Promiscuous G Protein Coupling: While a receptor may preferentially couple to one G protein family (like Gq), it can sometimes couple to others (like Gi or Gs), especially when overexpressed in a recombinant system.[2][18]

    • Solution: Treat the cells with pertussis toxin (PTX), which specifically inactivates Gi/o proteins. If the cAMP decrease is abolished after PTX treatment, it confirms Gi involvement.

  • Biased Agonism: The agonist might stabilize a receptor conformation that favors interaction with Gi over Gq.

    • Solution: Profile the agonist across multiple pathways (e.g., calcium mobilization, β-arrestin recruitment, and cAMP modulation) to build a complete picture of its signaling bias.

Troubleshooting Workflow: Unexpected Signaling Use this logical workflow to diagnose the source of an unexpected signal.

G start Unexpected Signal Observed (e.g., cAMP change) q1 Is the signal blocked by a selective M35 antagonist? start->q1 a1_yes Likely On-Target Effect: Promiscuous Coupling or Biased Agonism q1->a1_yes Yes a1_no Likely Off-Target Effect q1->a1_no No q2 Does Pertussis Toxin (PTX) - which blocks Gi - abolish the signal? a1_yes->q2 q3 Does a selective antagonist for another endogenous receptor block the signal? a1_no->q3 a2_yes Confirms Gi Pathway Involvement q2->a2_yes Yes a2_no Signal is Gi-Independent. Consider Gs or other pathways. q2->a2_no No a3_yes Confirms Specific Off-Target Receptor q3->a3_yes Yes a3_no Investigate other potential off-targets q3->a3_no No

Caption: Workflow for diagnosing unexpected signaling.
Issue 3: Cytotoxicity Observed at High Agonist Concentrations

Q: My cell viability assay shows a significant decrease in cell health at M35 agonist concentrations above 10 µM. Is this a receptor-mediated effect?

A: While intense, sustained receptor signaling can sometimes lead to cell death, it is more common for cytotoxicity at high concentrations to be a non-specific, off-target effect related to the compound's physicochemical properties.

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility: At high concentrations, the compound may precipitate out of the media, forming aggregates that are toxic to cells.

    • Solution: Visually inspect the media in your highest concentration wells for precipitation. Measure the compound's kinetic solubility in your assay buffer. Consider adding a small percentage of a solubilizing agent like DMSO, but ensure the final concentration is non-toxic to your cells.

  • Non-Specific Membrane Effects: Lipophilic compounds can disrupt cell membranes at high concentrations, leading to cytotoxicity.

    • Solution: Compare the cytotoxic profile of your M35 agonist with that of a structurally different but functionally similar agonist. If the reference agonist is not toxic at the same functional concentrations, the effect is likely specific to the M35 compound's structure.

  • Receptor-Mediated Excitotoxicity: In some cell types (e.g., neurons), massive and sustained calcium influx can trigger apoptotic pathways.

    • Solution: Determine if the cytotoxicity can be blocked by a selective M35 antagonist. If the antagonist rescues the cells, the effect is receptor-mediated.

Data Table: Cytotoxicity Profile

M35 Agonist Conc.Cell Viability (% of Vehicle)Observation
0.1 µM99% ± 2%No significant effect
1 µM97% ± 3%No significant effect
10 µM75% ± 5%Moderate cytotoxicity
50 µM30% ± 8%High cytotoxicity, visible precipitation

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol measures Gq activation by monitoring intracellular calcium changes using a fluorescent indicator dye.[15][16][19][20][21]

Materials:

  • Cells expressing the M35 receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5 kit)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, prevents dye leakage from some cell types)

  • M35 agonist and reference compounds

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed cells into the microplate to achieve a 90-100% confluent monolayer on the day of the assay.[15] Incubate overnight.

  • Dye Loading: Remove growth media and add the calcium dye solution (prepared in Assay Buffer as per the manufacturer's instructions). If required for your cell line, include probenecid.[16]

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: Prepare a separate plate with your M35 agonist serial dilutions at 3-5x the final desired concentration.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds, then inject the compound from the source plate and continue recording the fluorescence signal for 60-180 seconds.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

Protocol 2: Receptor Desensitization Assay

This protocol assesses how pre-exposure to an agonist affects the receptor's ability to respond to a subsequent challenge.[14][22][23]

Methodology:

  • Prepare Plates: Plate and dye-load cells as described in the Calcium Mobilization Assay protocol.

  • Pre-treatment (Desensitization): Add a specific concentration of the M35 agonist (e.g., its EC80) to the treatment wells. To control wells, add only the vehicle buffer. Incubate for a set period (e.g., 30 minutes).

  • Wash Step: Gently wash the cells 2-3 times with warm Assay Buffer to remove the pre-treatment agonist.

  • Second Challenge: Immediately place the plate in the reader and perform a full dose-response experiment on all wells (both pre-treated and control) using the M35 agonist.

  • Data Analysis: Compare the dose-response curves from the control and pre-treated wells. A rightward shift in the EC50 and/or a decrease in the maximal response in the pre-treated wells indicates homologous desensitization.[7]

Signaling Pathway & Concept Visualizations

G agonist M35 Agonist receptor M35 Receptor (GPCR) agonist->receptor Binds gq Gαq/11 receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC Activation dag->pkc ca Ca²⁺ Release er->ca

Caption: Canonical Gq signaling pathway for M35 agonists.

G cluster_0 Signaling Pathways agonist Biased Agonist (e.g., M35) receptor M35 Receptor agonist->receptor g_protein G Protein Pathway (e.g., Gq -> Ca²⁺) receptor->g_protein Strongly Activates arrestin β-Arrestin Pathway (e.g., MAPK, Internalization) receptor->arrestin Weakly Activates response_g Physiological Response A g_protein->response_g response_arr Physiological Response B arrestin->response_arr

Caption: Concept of a G protein-biased M35 agonist.

References

Technical Support Center: Optimizing M35 Concentration for Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of M35 as a galanin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is M35 and what is its primary mechanism of action?

M35 is a chimeric peptide, specifically galanin(1-13)-bradykinin(2-9)amide, that acts as a high-affinity ligand for galanin receptors. It is particularly noted for its dual activity as both an antagonist and an agonist at these receptors, depending on its concentration.

Q2: At what concentration does M35 act as an antagonist?

M35 typically exhibits antagonist activity at low nanomolar concentrations. For instance, in studies using Rin m 5F insulinoma cells, a concentration of 1 nM M35 has been shown to reverse the inhibitory effect of 10 nM galanin on forskolin-stimulated cyclic AMP (cAMP) production.[1][2] It is crucial to perform a dose-response curve to determine the optimal antagonist concentration for your specific experimental system.

Q3: When does M35 switch to an agonist?

At higher concentrations, typically above 10 nM, M35 begins to act as a galanin receptor agonist.[1][2] For example, at concentrations of 15 nM and 30 nM, M35 has been observed to mimic the action of galanin by inhibiting forskolin-stimulated cAMP production in Rin m 5F cells.[1][2]

Q4: How should I prepare and store M35 stock solutions?

  • Reconstitution: For in vitro experiments, M35 can be reconstituted in sterile distilled water or a buffer appropriate for your assay. One supplier suggests that for a 2.5 mg/mL stock solution, 100 μL of a 25.0 mg/mL DMSO stock can be added to 900 μL of 20% SBE-β-CD in saline.[1]

  • Storage of Lyophilized Peptide: For long-term storage, lyophilized M35 peptide should be stored at -20°C or -80°C, protected from light.[3][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture contamination.[3][5][6]

  • Storage of Stock Solutions: Aliquot the reconstituted M35 into smaller volumes to avoid repeated freeze-thaw cycles.[3][7] Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[1] For short-term use (up to a week), a solution can be stored at 4°C.[3]

Q5: Which cell lines are suitable for studying M35 antagonist activity?

The rat pancreatic beta-cell line Rin m 5F is a well-documented model for studying the effects of M35 on galanin receptors, particularly through cAMP assays.[1][2] Other cell lines endogenously expressing or engineered to express galanin receptor subtypes (GALR1, GALR2, GALR3) can also be used.

Troubleshooting Guides

Problem 1: No observable antagonist effect of M35.
Possible Cause Troubleshooting Step
Incorrect M35 Concentration The concentration of M35 may be too high, pushing it into its agonistic range. Perform a full dose-response curve starting from sub-nanomolar concentrations up to the micromolar range to identify the antagonistic window.
Peptide Degradation M35, being a peptide, is susceptible to degradation. Ensure proper storage of lyophilized powder and reconstituted stock solutions (see FAQ Q4). Avoid multiple freeze-thaw cycles by using aliquots. Run a quality control check of your M35 stock if possible.
Low Receptor Expression The cell line used may not express a sufficient number of galanin receptors. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.
Assay Sensitivity The assay may not be sensitive enough to detect the antagonistic effect. Optimize the assay conditions, such as cell density, agonist (galanin) concentration, and incubation times.
Problem 2: M35 shows agonist activity at expected antagonist concentrations.
Possible Cause Troubleshooting Step
Concentration Calculation Error Double-check all calculations for dilutions of your M35 stock solution. Serial dilution errors can lead to significantly higher-than-intended concentrations.
Cell System Differences The concentration at which M35 switches from an antagonist to an agonist can be cell-type dependent. The reported switch at >10 nM was observed in Rin m 5F cells.[1][2] Your cell system may have a different sensitivity. A thorough dose-response experiment is critical.
Presence of Endogenous Galanin In some systems, M35's agonistic activity is masked by the presence of endogenous galanin.[8] Consider experimental conditions that minimize endogenous ligand effects.
Problem 3: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, confluency, and serum conditions, as these can affect receptor expression and cell signaling.
Peptide Adsorption Peptides can adsorb to plasticware. To minimize this, consider using low-retention plasticware or pre-coating surfaces with a blocking agent like bovine serum albumin (BSA).
Assay Timing and Temperature Maintain consistent incubation times and temperatures throughout the experiment, as these can influence enzyme kinetics and signaling events.
Inadequate Mixing Ensure thorough but gentle mixing of reagents, especially viscous stock solutions, to ensure homogenous concentrations in your assay wells.

Data Presentation

Table 1: M35 Binding Affinities and Functional Concentrations

ParameterReceptor/SystemValueReference
Kd Galanin Receptor0.1 nM[1]
Ki Human Galanin Receptor Type 10.11 nM[1]
Ki Human Galanin Receptor Type 22.0 nM[1]
Antagonist Concentration Rin m 5F cells (vs. 10 nM Galanin)1 nM[1][2]
Agonist Concentration Rin m 5F cells15 nM and 30 nM[1][2]

Experimental Protocols

Key Experiment: Determining M35 Antagonist Activity via cAMP Assay in Rin m 5F Cells

This protocol is a generalized procedure based on common practices for cAMP assays and the specific information available for M35.

1. Cell Culture and Plating:

  • Culture Rin m 5F cells in the recommended medium until they reach approximately 80-90% confluency.

  • Harvest the cells and determine cell viability and density.

  • Plate the cells in a suitable multi-well plate (e.g., 96-well) at a pre-optimized density. Allow cells to adhere overnight.

2. Reagent Preparation:

  • Prepare a stock solution of M35 (e.g., 1 mM in sterile water or appropriate buffer) and store in aliquots at -80°C.

  • Prepare a stock solution of galanin (agonist) in a similar manner.

  • Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.

  • Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

3. Antagonist Dose-Response Experiment:

  • Prepare serial dilutions of M35 in the stimulation buffer to cover a range of concentrations (e.g., 0.01 nM to 1 µM).

  • Wash the plated cells with a suitable buffer (e.g., PBS).

  • Pre-incubate the cells with the different concentrations of M35 for a defined period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of galanin (e.g., an EC80 concentration, which should be determined in a prior agonist dose-response experiment) to all wells except the negative control.

  • Add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

4. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.

5. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the M35 concentration.

  • Determine the IC50 value of M35, which is the concentration that inhibits 50% of the galanin-induced effect on forskolin-stimulated cAMP levels.

Visualizations

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling Galanin1 Galanin GALR1_3 GALR1 / GALR3 Galanin1->GALR1_3 Gi_o Gi/o GALR1_3->Gi_o AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down Galanin2 Galanin GALR2 GALR2 Galanin2->GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_up ↑ Intracellular Ca²⁺ IP3->Ca_up PKC PKC Activation DAG->PKC

Caption: Galanin receptor signaling pathways.

M35_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Culture Rin m 5F cells plate Plate cells in 96-well plate start->plate reagents Prepare M35, Galanin, and Forskolin solutions plate->reagents wash Wash cells reagents->wash preincubate Pre-incubate with M35 dilutions wash->preincubate add_agonist Add Galanin (agonist) preincubate->add_agonist stimulate Stimulate with Forskolin add_agonist->stimulate incubate Incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure cAMP levels lyse->measure plot Plot dose-response curve measure->plot calculate Calculate IC50 plot->calculate

Caption: Experimental workflow for determining M35 antagonist activity.

M35_Concentration_Effect M35_Conc M35 Concentration Low_Conc Low Concentration (e.g., ~1 nM) M35_Conc->Low_Conc is High_Conc High Concentration (e.g., >10 nM) M35_Conc->High_Conc is Antagonist Antagonist Activity (Blocks Galanin effect) Low_Conc->Antagonist leads to Agonist Agonist Activity (Mimics Galanin effect) High_Conc->Agonist leads to

Caption: Logical relationship of M35 concentration and its activity.

References

Interpreting dose-response curves of Galanin Receptor Ligand M35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Galanin Receptor Ligand M35 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

M35 is a chimeric peptide, specifically [galanin(1-13)-bradykinin(2-9)amide], that acts as a high-affinity ligand for galanin receptors. It is known for its dual activity as both an antagonist and a partial agonist, depending on the concentration and the specific galanin receptor subtype it interacts with.

Q2: What are the binding affinities of M35 for the different galanin receptors?

M35 exhibits differential binding affinities for the galanin receptor subtypes. It binds with high affinity to the Galanin Receptor 1 (GalR1) and with a lower affinity to the Galanin Receptor 2 (GalR2).

Q3: How should I dissolve and store M35?

For optimal results, it is recommended to first dissolve the lyophilized M35 peptide in sterile, distilled water. If solubility issues arise, a small amount of a polar organic solvent such as DMSO or acetonitrile can be used, followed by dilution with your aqueous experimental buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are the known signaling pathways for the galanin receptors?

Galanin receptors are G protein-coupled receptors (GPCRs) with distinct signaling cascades:

  • GalR1 and GalR3: These receptors primarily couple to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

  • GalR2: This receptor predominantly couples to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[1][3]

Data Presentation

Table 1: Binding Affinity of M35 for Human Galanin Receptors

Receptor SubtypeBinding Affinity (Ki)
GalR10.11 nM[3][4]
GalR22.0 nM[3][4]

Table 2: Dose-Dependent Effects of M35 on Forskolin-Stimulated cAMP Production in Rin m 5F Cells

M35 ConcentrationIn the presence of 10 nM GalaninIn the absence of GalaninObserved Effect
1 nMYes-Reverses Galanin's inhibitory effect (Antagonist)[4]
15 nM-YesInhibits cAMP production (Agonist)[4]
30 nM-YesInhibits cAMP production (Agonist)[4]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for M35 Activity on GalR1/GalR3

This protocol is designed to measure the effect of M35 on intracellular cAMP levels in cells expressing GalR1 or GalR3.

Materials:

  • Cells expressing the galanin receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • M35 peptide

  • Galanin (positive control)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate at a density that allows for optimal signal detection and leave them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of M35 and galanin in assay buffer.

  • Assay:

    • For Antagonist Effect:

      • Pre-incubate the cells with varying concentrations of M35 for 15-30 minutes.

      • Add a fixed concentration of galanin (e.g., EC80) to all wells except the negative control.

      • Incubate for 30 minutes.

      • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

      • Incubate for 15-30 minutes.

    • For Agonist Effect:

      • Add varying concentrations of M35 to the cells.

      • Incubate for 30 minutes.

      • Add a fixed concentration of forskolin to all wells.

      • Incubate for 15-30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the M35 concentration to generate dose-response curves.

Protocol 2: In Vitro Calcium Flux Assay for M35 Activity on GalR2

This protocol measures changes in intracellular calcium concentration in response to M35 in cells expressing GalR2.

Materials:

  • Cells expressing GalR2 (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • M35 peptide

  • Galanin (positive control)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of M35 and galanin in assay buffer.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • Inject the M35 or galanin solutions into the wells while continuously recording the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity over time. Plot the peak fluorescence response against the log of the M35 concentration to generate dose-response curves.

Mandatory Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling M35_ant M35 (Antagonist) GalR1_3 GalR1 / GalR3 M35_ant->GalR1_3 M35_ago M35 (Agonist) M35_ago->GalR1_3 Galanin Galanin Galanin->GalR1_3 Gio Gi/o GalR1_3->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP produces M35_GalR2 M35 GalR2 GalR2 M35_GalR2->GalR2 Galanin_GalR2 Galanin Galanin_GalR2->GalR2 Gq11 Gq/11 GalR2->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces

Caption: Signaling pathways of Galanin Receptors 1, 2, and 3.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Detection & Analysis seed Seed GalR1/3 expressing cells in 384-well plate prepare_compounds Prepare serial dilutions of M35 and controls (Galanin, Forskolin) pre_incubate Pre-incubate cells with M35 (for antagonist mode) seed->pre_incubate add_galanin Add Galanin (for antagonist mode) pre_incubate->add_galanin add_forskolin Add Forskolin to stimulate cAMP add_galanin->add_forskolin incubate Incubate add_forskolin->incubate lyse Lyse cells incubate->lyse measure_cAMP Measure intracellular cAMP (e.g., HTRF, FRET) lyse->measure_cAMP analyze Generate dose-response curves measure_cAMP->analyze

References

Potential off-target effects of the M35 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M35 peptide. The M35 peptide is a chimeric molecule, originally developed as a high-affinity galanin receptor antagonist. However, its complex pharmacology, including concentration-dependent dual agonistic and antagonistic activities, can lead to unexpected experimental outcomes. This guide addresses potential off-target effects and provides protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the M35 peptide and what is its primary target?

A1: The M35 peptide is a synthetic chimeric peptide, consisting of galanin-(1-13) linked to bradykinin-(2-9). It is a high-affinity ligand for galanin receptors (GalR). It was initially designed as a galanin receptor antagonist and binds with high affinity to these G-protein-coupled receptors.

Q2: My results are inconsistent when using the M35 peptide. Sometimes it acts as an antagonist, and other times it seems to have an agonistic effect. Why is this happening?

A2: This is a known characteristic of the M35 peptide. It exhibits dual activity depending on its concentration and the presence of endogenous galanin. At low concentrations, it typically acts as a galanin receptor antagonist. However, at concentrations above 10 nM, it can act as a galanin receptor agonist[1]. This dual nature is crucial to consider when designing experiments and interpreting results. In systems with no endogenous galanin, M35 can show agonistic effects even at lower concentrations[2].

Q3: I am observing unexpected effects on cellular signaling pathways that don't seem to be mediated by galanin receptors. What could be the cause?

A3: While M35 is primarily targeted to galanin receptors, like many peptides, it could have off-target interactions at high concentrations. The bradykinin component of the chimeric peptide could potentially interact with bradykinin receptors, although it is the (2-9) fragment. It is recommended to perform counter-screening experiments, such as using cell lines that do not express galanin receptors, to identify true off-target effects.

Q4: What is the stability of the M35 peptide in solution and how should I store it?

A4: M35 is a peptide and, like all peptides, is susceptible to degradation by proteases. It is supplied as a lyophilized powder and should be stored at -20°C or below. For experiments, it is recommended to reconstitute the peptide in a sterile, buffered solution and use it immediately. If storage of the reconstituted solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. One of the advantages of the M35 peptide is that it does not contain methionine, which makes it less susceptible to oxidation compared to other galanin antagonists like galantide[3].

Q5: Are there any known off-target toxicities associated with the M35 peptide?

A5: The available literature primarily focuses on the on-target pharmacological effects of M35 at the galanin receptors. While systemic toxicity studies are not extensively reported in the provided search results, it is always good practice to assess cytotoxicity in your specific experimental model using a cell viability assay.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity
  • Problem: The M35 peptide is causing an effect consistent with galanin receptor activation, even though it was intended to be used as an antagonist.

  • Possible Causes & Solutions:

    • Concentration is too high: M35 can act as an agonist at concentrations above 10 nM[1].

      • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for antagonistic activity in your system. Start with concentrations well below 10 nM.

    • Absence of endogenous galanin: In systems with little to no endogenous galanin, the intrinsic agonistic activity of M35 may be more pronounced[2].

      • Troubleshooting Step: If possible, compare the effect of M35 in the presence and absence of exogenously added galanin to confirm its antagonistic action.

    • Off-target effects: At very high concentrations, the observed effect might be due to interactions with other receptors.

      • Troubleshooting Step: Use a control peptide with a scrambled sequence or test the effect of M35 on cells lacking galanin receptors.

Issue 2: Lack of Antagonistic Effect
  • Problem: The M35 peptide is not blocking the action of galanin in the experiment.

  • Possible Causes & Solutions:

    • Peptide degradation: The M35 peptide may have degraded due to improper storage or handling.

      • Troubleshooting Step: Reconstitute a fresh aliquot of the lyophilized peptide. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.

    • Suboptimal concentration: The concentration of M35 may be too low to effectively compete with galanin.

      • Troubleshooting Step: Increase the concentration of M35 in a stepwise manner. A dose-response experiment is recommended.

    • Pharmacokinetics in in-vivo studies: In animal models, the peptide may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.

      • Troubleshooting Step: Consider different routes of administration or a vehicle that enhances peptide stability and delivery.

Data on M35 Peptide Receptor Affinity

ReceptorSpeciesBinding Affinity (Ki)Reference
Galanin Receptor 1Human0.11 nMMedChemExpress
Galanin Receptor 2Human2.0 nMMedChemExpress

Key Experimental Protocols

Protocol 1: In Vitro Assay for Determining Agonist vs. Antagonist Activity
  • Cell Culture: Culture cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GalR1 or GalR2).

  • Assay Setup:

    • For antagonist activity , pre-incubate the cells with varying concentrations of M35 peptide (e.g., 0.1 nM to 1 µM) for 15-30 minutes. Then, add a fixed concentration of galanin (e.g., the EC50 concentration for the desired response).

    • For agonist activity , incubate the cells with varying concentrations of M35 peptide alone.

  • Response Measurement: Measure a downstream signaling event associated with galanin receptor activation. This could be a second messenger assay (e.g., cAMP accumulation for GalR1, or calcium mobilization for GalR2) or a functional assay (e.g., neurite outgrowth)[2].

  • Data Analysis:

    • For antagonism, plot the response against the concentration of M35. A decrease in the galanin-induced signal with increasing M35 concentration indicates antagonistic activity.

    • For agonism, plot the response against the concentration of M35. An increase in the signal with increasing M35 concentration indicates agonistic activity.

Protocol 2: Cell Viability Assay for Cytotoxicity Assessment
  • Cell Plating: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of M35 peptide concentrations for the desired duration of your main experiment (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT or other viability assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control. A significant decrease in cell viability indicates cytotoxicity.

Visualizations

M35_Signaling_Pathway M35 Peptide Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors M35 M35 Peptide GalR1 Galanin Receptor 1 (GalR1) M35->GalR1 Binds/Blocks/Activates GalR2 Galanin Receptor 2 (GalR2) M35->GalR2 Binds/Blocks/Activates Galanin Galanin Galanin->GalR1 Activates Galanin->GalR2 Activates Gi Gαi GalR1->Gi Gq Gαq GalR2->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Insulin_Secretion ↓ Insulin Secretion cAMP->Insulin_Secretion Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neurite_Outgrowth ↑ Neurite Outgrowth Ca_PKC->Neurite_Outgrowth

Caption: M35 peptide interaction with Galanin receptors and downstream signaling.

Experimental_Workflow Experimental Workflow for M35 Activity start Start Experiment dose_response Perform Dose-Response Curve (e.g., 0.1 nM - 1 µM) start->dose_response agonist_test Test M35 Alone dose_response->agonist_test antagonist_test Test M35 + Galanin dose_response->antagonist_test measure_response Measure Downstream Signal (cAMP, Ca2+, etc.) agonist_test->measure_response antagonist_test->measure_response analyze_agonist Analyze Agonist Effect measure_response->analyze_agonist analyze_antagonist Analyze Antagonist Effect measure_response->analyze_antagonist decision Unexpected Agonism? analyze_agonist->decision analyze_antagonist->decision troubleshoot Troubleshoot: - Lower Concentration - Check Endogenous Galanin decision->troubleshoot Yes conclusion Determine Optimal Concentration for Desired Effect decision->conclusion No troubleshoot->dose_response Troubleshooting_Logic Troubleshooting Logic for M35 Experiments start Unexpected Result with M35 is_agonist Is the effect agonistic? start->is_agonist is_no_effect Is there no effect? start->is_no_effect agonist_path Agonistic Effect Observed is_agonist->agonist_path Yes no_effect_path No Effect Observed is_no_effect->no_effect_path Yes check_conc Is [M35] > 10 nM? agonist_path->check_conc lower_conc Action: Lower [M35] check_conc->lower_conc Yes check_galanin Is endogenous galanin absent? check_conc->check_galanin No add_galanin Action: Add exogenous galanin check_galanin->add_galanin Yes off_target Consider off-target effects check_galanin->off_target No check_degradation Peptide degradation? no_effect_path->check_degradation fresh_peptide Action: Use fresh peptide check_degradation->fresh_peptide Yes check_conc2 Is [M35] too low? check_degradation->check_conc2 No increase_conc Action: Increase [M35] check_conc2->increase_conc Yes

References

Technical Support Center: M35 Intrinsic Agon't Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers encountering issues related to the intrinsic agonist activity (also known as constitutive activity) of the M35 receptor. The term "M35" is treated here as representative of a G protein-coupled receptor (GPCR) exhibiting such properties, with specific examples drawing from muscarinic acetylcholine receptors (such as M3) which are known to display constitutive activity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is intrinsic agonist activity?

A1: Intrinsic agonist activity, or constitutive activity, is the ability of a receptor, such as a GPCR, to signal in the absence of an agonist.[4][5][6] This means the receptor can spontaneously adopt an active conformation and initiate downstream signaling cascades.[7][8] This phenomenon is important in both normal physiology and disease states.[9]

Q2: How can I determine if my M35-expressing cell line exhibits high intrinsic activity?

A2: High intrinsic activity will manifest as a high basal signal in your functional assays, even without the addition of an agonist. You can quantify this by comparing the signal from cells expressing the M35 receptor to a control cell line that does not. A significantly higher baseline in the M35-expressing cells suggests constitutive activity. The level of this activity can be influenced by the cell type and the receptor expression level.[6][10]

Q3: What is the difference between a neutral antagonist and an inverse agonist?

A3: A neutral antagonist binds to a receptor and blocks an agonist from binding, but has no effect on the receptor's basal activity. An inverse agonist, on the other hand, binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing the basal signaling.[4][5][11] Many compounds previously classified as antagonists are now understood to be inverse agonists.[5]

Q4: Can intrinsic activity affect the potency of my test compounds?

A4: Yes, high intrinsic activity can influence the apparent potency and efficacy of agonists. Overexpression of G proteins, which can enhance constitutive activity, has been shown to increase the potency of agonists and the efficacy of partial agonists.[2] Therefore, controlling for intrinsic activity is crucial for accurate pharmacological characterization.

Troubleshooting Guides

Problem 1: High Basal Signal in My M35 Functional Assay

  • Possible Cause 1: High Receptor Expression. Overexpression of GPCRs can lead to increased constitutive activity.[6]

    • Solution: Titrate the amount of M35 plasmid used for transfection to find an expression level that provides a suitable assay window without an excessively high basal signal. Consider using a weaker promoter or generating a stable cell line with lower, more controlled expression.

  • Possible Cause 2: Cell Line Choice. The cellular environment, including the complement of G proteins and other signaling molecules, can influence a receptor's intrinsic activity.

    • Solution: Test the M35 receptor in different host cell lines (e.g., CHO, HEK293, AtT-20) to identify one that provides an optimal balance of signal-to-background.

  • Possible Cause 3: Assay Conditions. Factors like incubation time and temperature can affect the basal signal.

    • Solution: Optimize your assay conditions. For example, in some assays, shorter incubation times may reduce the accumulation of the second messenger, thereby lowering the basal signal.

Problem 2: My Putative "Antagonist" Appears to have Agonist Activity.

  • Possible Cause: The compound is a partial agonist. In a system with very low intrinsic activity, a partial agonist will show a clear agonistic effect.

    • Solution: Characterize the compound's efficacy relative to a full agonist. If it produces a submaximal response even at saturating concentrations, it is a partial agonist.

  • Possible Cause: The compound is an agonist for an endogenous receptor. The host cell line may express an endogenous receptor that is activated by your compound and signals through the same pathway.

    • Solution: Run the assay using the parental cell line (without M35 expression). If you still observe a signal, it indicates an off-target effect on an endogenous receptor.

Problem 3: Difficulty in Identifying Inverse Agonists.

  • Possible Cause: Low Assay Window. The basal signal from the intrinsic activity may be too low to reliably detect a further decrease upon addition of an inverse agonist.[5]

    • Solution 1: Increase Receptor Expression. Carefully increase the expression of M35 to elevate the basal signal. However, be mindful of the issues associated with very high overexpression (see Problem 1).

    • Solution 2: Screen in Antagonist Mode First. A practical approach is to first screen for antagonists in the presence of a known agonist. Hits from this screen can then be tested in an agonist-free assay to identify those that also reduce the basal signal, thus confirming them as inverse agonists.[5]

Experimental Protocols & Data

Key Experimental Methodologies

1. IP-One Assay for Gq-Coupled Receptor Activity

The IP-One assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[12][13] This assay is well-suited for detecting both agonist and inverse agonist activity of Gq-coupled receptors like the M3 muscarinic receptor.[14]

  • Principle: Cells are stimulated in the presence of LiCl, which inhibits the degradation of IP1, allowing it to accumulate.[12][13] The amount of IP1 is then quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[13]

  • Protocol Outline:

    • Cell Plating: Plate M35-expressing cells in a suitable microplate (e.g., 96- or 384-well white plates).[13][15]

    • Compound Addition: For inverse agonist measurement, add serial dilutions of the test compounds. For antagonist measurement, pre-incubate with antagonists before adding a fixed concentration (e.g., EC80) of a known agonist.[13]

    • Stimulation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).[12][15]

    • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) and incubate at room temperature for 1 hour.[13]

    • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the IP1 concentration.[13]

2. cAMP Assay for Gs/Gi-Coupled Receptor Activity

Cyclic AMP (cAMP) assays are used to measure the activity of receptors that couple to Gs (which stimulates cAMP production) or Gi (which inhibits it).[16][17][18][19]

  • Principle: These assays quantify the intracellular cAMP levels, often using competitive immunoassays (like HTRF) or reporter systems (like GloSensor, which uses a luciferase fused to a cAMP binding domain).[18][19]

  • Protocol Outline for a Gi-Coupled Receptor:

    • Cell Plating: Plate M35-expressing cells in a suitable microplate.

    • Compound Addition: Add serial dilutions of the test compounds (agonists or inverse agonists).

    • Stimulation: To measure the inhibitory effect of a Gi-coupled receptor, stimulate adenylyl cyclase with forskolin to raise basal cAMP levels.[17] Then, add the test compounds and incubate. Forskolin-free methods are also available for some sensitive assay systems.[16]

    • Lysis and Detection: Lyse the cells and add the detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate).[18]

    • Reading: Read the plate on a compatible reader. For a Gi agonist, the signal will increase as cAMP levels decrease.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing compounds acting on a receptor with intrinsic activity.

CompoundClassEC50 / IC50 (nM)Emax (% of Full Agonist)Effect on Basal Signal
CarbacholFull Agonist150100%Increase
PilocarpinePartial Agonist45065%Increase
AtropineNeutral Antagonist10 (IC50 vs. Carbachol)N/ANo Change
TiotropiumInverse Agonist5 (IC50 vs. Basal)-40% (of Basal)Decrease

Visualizations

Signaling Pathways and Experimental Logic

Gq_Signaling_Pathway cluster_receptor M35 Receptor States cluster_ligands Ligand Interactions cluster_downstream Downstream Gq Pathway M35_inactive M35 (Inactive) M35_active M35* (Active) M35_inactive->M35_active Intrinsic Activity M35_active->M35_inactive Gq Gq M35_active->Gq Activates Agonist Agonist Agonist->M35_active Stabilizes Inverse_Agonist Inverse_Agonist Inverse_Agonist->M35_inactive Stabilizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Cleavage Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: M35 receptor Gq signaling pathway showing intrinsic and ligand-induced activation.

Experimental_Workflow start Start: High Basal Signal in M35 Assay q1 Is receptor expression level optimized? start->q1 optimize Titrate DNA/viral load or select lower expressing clone q1->optimize No q2 Have alternative cell lines been tested? q1->q2 Yes optimize->q1 test_cells Test in different host cell lines (e.g., CHO, HEK) q2->test_cells No q3 Is the goal to find inverse agonists? q2->q3 Yes test_cells->q2 screen_antagonist Screen in antagonist mode vs. an EC80 agonist concentration q3->screen_antagonist Yes end End: Controlled Assay for M35 Characterization q3->end No confirm_inverse Re-screen antagonist hits in agonist-free assay screen_antagonist->confirm_inverse characterize Characterize confirmed inverse agonists confirm_inverse->characterize

Caption: Troubleshooting workflow for managing M35 intrinsic agonist activity.

Ligand_Classification cluster_activity Receptor Activity Level cluster_ligands Ligand Type and Effect min_activity Reduced Basal (Inactive State) basal_activity Basal Activity (Equilibrium) max_activity Maximal Activity (Active State) Inverse_Agonist Inverse Agonist Reduces basal activity Inverse_Agonist:f1->min_activity Neutral_Antagonist Neutral Antagonist Blocks agonist, no effect on basal Neutral_Antagonist:f1->basal_activity Partial_Agonist Partial Agonist Submaximal activation Partial_Agonist:f1->max_activity partial Full_Agonist Full Agonist Maximal activation Full_Agonist:f1->max_activity full

Caption: Logical relationships of ligand types to receptor activity states.

References

Avoiding M35 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of M35, a chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, and to address common challenges related to its stability in long-term experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is M35 and what is its primary function?

M35 is a chimeric peptide that acts as a high-affinity galanin receptor antagonist.[1][2][3][4] It is composed of the first 13 amino acids of galanin linked to a fragment of bradykinin.[1] Researchers use M35 to study the physiological roles of galanin by blocking its interaction with its receptors (GALR1, GALR2, and GALR3). It's important to note that in some systems, M35 can exhibit partial agonist activity, particularly at higher concentrations or in the absence of the native galanin peptide.[1][2]

Q2: How should I store the lyophilized M35 peptide for maximum stability?

For long-term storage, lyophilized M35 should be kept at -20°C or, for even greater stability, at -80°C in a desiccator to protect it from moisture.[5][6][7][8][9][10] When stored correctly in its lyophilized form, the peptide can be stable for months to years.[7] It is also crucial to protect the peptide from light.[5][11]

Q3: What is the correct procedure for reconstituting M35?

Proper reconstitution is critical to maintaining the integrity of the peptide. Follow these steps:

  • Warm the vial: Before opening, allow the vial of lyophilized M35 to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, as many peptides are hygroscopic.[6][7]

  • Use a sterile solvent: The choice of solvent depends on the peptide's sequence and your experimental needs. For many peptides, sterile, slightly acidic buffered solutions (pH 5-7) are recommended for optimal stability in solution.[6] Always use sterile water or buffers to prevent microbial contamination that can degrade the peptide.[6]

  • Gentle dissolution: Add the desired volume of solvent slowly to the side of the vial. Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex vigorously, as this can cause aggregation or degradation.[5]

Q4: My M35 solution appears to have lost activity in my long-term experiment. What are the likely causes?

Loss of activity during a long-term experiment is often due to peptide degradation. Several factors can contribute:

  • Improper Storage: Storing the peptide solution at 4°C is only suitable for short-term use (days to a few weeks). For longer periods, it should be aliquoted and frozen at -20°C or -80°C.[5][7][9]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide. It is essential to aliquot the stock solution into single-use volumes to avoid this.[6][7][9][10]

  • Enzymatic Degradation: If used in cell culture or with biological samples, proteases present in the medium or secreted by cells can cleave the peptide.[12][13]

  • Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[9][10][14] This can be accelerated by exposure to air and certain metal ions.[15]

  • Chemical Instability: Certain amino acid sequences are prone to specific chemical degradation pathways like deamidation (especially Asn-Gly sequences) or hydrolysis (at Asp residues).[9][14]

Q5: How can I prevent enzymatic degradation of M35 in my cell culture experiments?

Exopeptidases and endopeptidases in cell culture can significantly reduce the effective concentration of M35 over time.[13] To mitigate this:

  • Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium if it is compatible with your experimental goals.

  • Replenish M35: In very long-term experiments (spanning multiple days), it may be necessary to replenish the M35 in the culture medium periodically.

  • Modify the Peptide: For future studies, consider using peptides with modified termini (e.g., N-terminal acetylation or C-terminal amidation) which can confer resistance to exopeptidases.[12]

Data on Peptide Stability

Table 1: Recommended Storage Conditions for Peptides

FormTemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CMonths to YearsStore in a desiccator, protected from light and moisture.[5][7][11]
4°CWeeks to MonthsShort-term storage only. Ensure vial is tightly sealed.
In Solution -20°C to -80°CWeeks to MonthsAliquot into single-use volumes to avoid freeze-thaw cycles. Use a sterile, buffered solution (pH 5-7).[6][7]
4°CDays to WeeksFor immediate or short-term use only. Prone to microbial growth and degradation.

Table 2: Common Peptide Degradation Pathways and Prevention Strategies

Degradation PathwaySusceptible ResiduesContributing FactorsPrevention Strategy
Oxidation Cys, Met, TrpExposure to atmospheric oxygen, metal ions, freeze-thaw cycles.[9][15]Dissolve in oxygen-free buffers; store under inert gas; avoid metal-containing buffers.[7]
Deamidation Asn (especially Asn-Gly), GlnHigh pH (>8), high temperature.[9][14]Maintain solution pH between 5 and 7; store at low temperatures.
Hydrolysis Asp (especially Asp-Pro, Asp-Gly), SerAcidic conditions, high temperature.[9]Avoid strongly acidic conditions; maintain low-temperature storage.
Diketopiperazine Formation N-terminus, especially with Pro or Gly in positions 1 or 2.Occurs spontaneously, especially in solution.Modify the N-terminus (e.g., acetylation).
Aggregation Hydrophobic residues (Val, Ile, Leu, Phe, Tyr)High concentration, certain pH values, temperature changes.[15][16]Store at recommended concentrations; optimize pH and ionic strength of the buffer.
Enzymatic Cleavage VariousPresence of proteases in biological samples (e.g., serum, cell culture).[12][17]Add protease inhibitors; minimize incubation time; use modified, resistant peptides.

Experimental Protocols

Protocol: Assessing M35 Stability by RP-HPLC

This protocol provides a general method to quantify the amount of intact M35 over time in a specific experimental buffer or medium. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for assessing peptide purity and degradation.[17][18]

1. Objective: To determine the half-life and degradation profile of M35 under specific experimental conditions (e.g., in cell culture medium at 37°C).

2. Materials:

  • M35 peptide

  • Experimental buffer/medium (e.g., DMEM + 10% FBS)

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Quenching solution (e.g., 10% TFA or organic solvent like ACN)

  • Thermostatted incubator or water bath

3. Procedure:

  • Prepare M35 Stock Solution: Reconstitute lyophilized M35 in a suitable sterile buffer to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Add a known amount of M35 stock solution to your experimental buffer/medium to achieve the final working concentration (e.g., 10 µM).

    • Incubate the sample at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Immediately quench the reaction to stop further degradation. This can be done by adding a quenching solution and/or flash-freezing the sample in liquid nitrogen. Store samples at -80°C until analysis. The "t=0" sample represents 100% intact peptide.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If the samples contain proteins (like serum), precipitate them by adding 2 volumes of cold ACN, vortex, incubate at -20°C for 30 minutes, and then centrifuge to pellet the protein.[19]

    • Transfer the supernatant containing the peptide to a new tube and evaporate the ACN if necessary.

    • Reconstitute the sample in Mobile Phase A.

  • RP-HPLC Analysis:

    • Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact M35 peptide based on its retention time from the t=0 sample.

    • Integrate the peak area of the intact M35 at each time point.

    • Calculate the percentage of remaining intact M35 at each time point relative to the t=0 sample.

    • Plot the percentage of intact M35 versus time to determine the degradation kinetics and estimate the half-life.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to your experiments with M35.

Galanin_Signaling_Pathway cluster_receptor Galanin Receptors cluster_gprotein G-Proteins cluster_effector Effector Pathways GALR1 GALR1 Gi_o Gαi/o GALR1->Gi_o GALR2 GALR2 GALR2->Gi_o (modest) Gq_11 Gαq/11 GALR2->Gq_11 GALR3 GALR3 GALR3->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_Ca ↑ IP3 & Ca²⁺ PLC->IP3_Ca M35 M35 (Antagonist) M35->GALR1 M35->GALR2 M35->GALR3 Galanin Galanin (Agonist) Galanin->GALR1 Galanin->GALR2 Galanin->GALR3

Caption: Galanin Receptor Signaling Pathways and M35 Action.

Peptide_Handling_Workflow cluster_storage Long-Term Storage cluster_prep Preparation for Use cluster_use Experimental Use Receive Receive Lyophilized M35 Store Store at -20°C to -80°C (In Desiccator, Protected from Light) Receive->Store Warm Warm Vial to Room Temp Store->Warm Reconstitute Reconstitute with Sterile Buffer (Gentle Swirling) Warm->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Use Use in Experiment (e.g., Cell Culture) Aliquot->Use LongTermStore Long-Term Storage (-20°C) (Unused Aliquots) Aliquot->LongTermStore ShortTermStore Short-Term Storage (4°C) (If necessary, < 1 week) Use->ShortTermStore

Caption: Recommended Workflow for M35 Peptide Handling and Storage.

Peptide_Degradation_Pathways Peptide Intact M35 Peptide Physical Physical Instability Peptide->Physical Chemical Chemical Instability Peptide->Chemical Degradation Degradation (Loss of Activity) Aggregation Aggregation Physical->Aggregation Adsorption Surface Adsorption Physical->Adsorption Hydrolysis Hydrolysis Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Deamidation Deamidation Chemical->Deamidation Enzymatic Enzymatic Cleavage Chemical->Enzymatic Aggregation->Degradation Adsorption->Degradation Hydrolysis->Degradation Oxidation->Degradation Deamidation->Degradation Enzymatic->Degradation

Caption: Common Pathways of Peptide Degradation in Experiments.

References

Technical Support Center: M35 Ligand Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of the M35 ligand in common fluorescent assays. The information is tailored for researchers working in drug discovery and related fields who utilize fluorescence-based methodologies for studying G-protein coupled receptors (GPCRs), such as the galanin receptors targeted by M35.

Frequently Asked Questions (FAQs)

Q1: What is the M35 ligand and why might it interfere with fluorescent assays?

A1: The M35 ligand is a chimeric peptide composed of galanin (1-13) and bradykinin (2-9) amide.[1][2] It acts as a high-affinity antagonist for galanin receptors.[1][3][4] The potential for interference in fluorescent assays arises from its peptide nature. Specifically, the amino acid sequence of M35, Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 , contains three intrinsically fluorescent amino acids: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[1][5] These residues can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorescent probes used in your assay, leading to inaccurate results.

Q2: What are the potential spectral properties of the M35 ligand?

Amino AcidTypical Excitation Max (nm)Typical Emission Max (nm)Notes
Tryptophan (Trp) ~280~350The indole group of tryptophan is the strongest contributor to the intrinsic fluorescence of most proteins and peptides.[6]
Tyrosine (Tyr) ~275~303Tyrosine's fluorescence is often quenched in the presence of tryptophan due to Förster Resonance Energy Transfer (FRET).[6][7]
Phenylalanine (Phe) ~260~282Phenylalanine has the lowest quantum yield of the three and its contribution is often negligible in the presence of tryptophan and tyrosine.

It is also important to consider the possibility of intramolecular interactions, such as Förster Resonance Energy Transfer (FRET) between the tyrosine and tryptophan residues within the M35 peptide, which could lead to quenching of tyrosine fluorescence and enhanced tryptophan emission.[8][9][10][11]

Q3: What are the common types of fluorescent assay interference caused by compounds like M35?

A3: Small molecules and peptides like M35 can interfere with fluorescent assays through several mechanisms:

  • Autofluorescence: The intrinsic fluorescence of the M35 ligand can contribute to the background signal, leading to false positives or an artificially high baseline.

  • Quenching: The M35 ligand might absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore, a phenomenon known as the inner filter effect. This leads to a decrease in the measured fluorescence signal and can result in false negatives.

  • Light Scatter: At high concentrations, peptides can aggregate and cause light scattering, which can interfere with fluorescence measurements.

  • Alteration of Fluorophore Properties: The M35 ligand could interact with the fluorescent probe, altering its quantum yield or spectral properties.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating M35 ligand interference in three common types of fluorescent assays used for GPCR research.

Guide 1: Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) assays are frequently used to study ligand-receptor binding.[12][13][14][15] Interference from the M35 ligand can significantly impact the accuracy of these assays.

Potential Issues & Troubleshooting Steps:

Observed Problem Potential Cause Recommended Troubleshooting Steps
High background polarization M35 ligand autofluorescence.1. Run a control experiment: Measure the fluorescence polarization of the M35 ligand alone at the assay concentration. 2. Subtract background: If significant, subtract the M35 polarization value from your experimental readings. 3. Use a red-shifted tracer: Select a fluorescent tracer with excitation and emission wavelengths outside the potential range of M35's intrinsic fluorescence.
Lower than expected polarization change M35 is quenching the fluorescent tracer.1. Perform a quenching control: Measure the fluorescence intensity of the tracer in the presence and absence of the M35 ligand. A decrease in intensity indicates quenching. 2. Change the tracer: Use a tracer with a different fluorophore that is less susceptible to quenching by M35. 3. Optimize tracer concentration: Use the lowest possible concentration of the tracer that still provides a good signal-to-noise ratio.
Inconsistent or noisy readings M35 ligand aggregation and light scattering.1. Check solubility: Ensure the M35 ligand is fully dissolved in the assay buffer. Consider including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 in the buffer. 2. Centrifuge samples: Before reading, centrifuge the plate to pellet any aggregates.

Experimental Protocol: Generic FP Competition Binding Assay for a GPCR

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled ligand (tracer) in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Prepare serial dilutions of the unlabeled competitor ligand (M35) and a known reference ligand in the same buffer.

    • Prepare a solution of the purified GPCR (e.g., galanin receptor) in the assay buffer.

  • Assay Procedure (384-well format):

    • Add 10 µL of the tracer solution to all wells of a black, low-binding microplate.

    • Add 5 µL of the competitor ligand dilutions (including a buffer-only control for maximum polarization and a high concentration of a known binder for minimum polarization).

    • Initiate the binding reaction by adding 5 µL of the GPCR solution to all wells.

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen tracer.

fp_troubleshooting start Start FP Experiment issue Inaccurate or Inconsistent Results? start->issue high_bg High Background Polarization? issue->high_bg Yes low_signal Low Signal Change? issue->low_signal No control_m35 Run M35 Autofluorescence Control high_bg->control_m35 noise Noisy Data? low_signal->noise No quenching_control Run Quenching Control low_signal->quenching_control Yes check_solubility Check M35 Solubility noise->check_solubility Yes subtract_bg Subtract Background control_m35->subtract_bg Significant red_shift Use Red-Shifted Tracer control_m35->red_shift Persistent end Reliable Results subtract_bg->end red_shift->end change_tracer Change Tracer Fluorophore quenching_control->change_tracer Quenching Observed optimize_tracer Optimize Tracer Concentration quenching_control->optimize_tracer No Quenching change_tracer->end optimize_tracer->end add_detergent Add Detergent to Buffer check_solubility->add_detergent Poor centrifuge Centrifuge Plate Before Reading add_detergent->centrifuge centrifuge->end

Caption: Simplified Gq signaling pathway for galanin receptors.

Guide 3: Calcium Mobilization Assays

Calcium mobilization assays are widely used functional assays to screen for GPCR modulators, particularly for Gq-coupled receptors. [8][9][11][16][17][18][19][20][21] Potential Issues & Troubleshooting Steps:

Observed Problem Potential Cause Recommended Troubleshooting Steps
High background fluorescence M35 ligand autofluorescence overlapping with the calcium indicator dye's spectrum.1. Run a control with M35 and the dye: Add M35 to cells loaded with the calcium indicator dye in the absence of an agonist to check for direct effects on the dye's fluorescence. 2. Use a different calcium indicator: Select a dye with a different spectral profile (e.g., a red-shifted dye if available).
Inhibition of the agonist-induced calcium signal M35 is acting as an antagonist (expected behavior), or it is quenching the calcium indicator's fluorescence.1. Confirm antagonism: This is the expected pharmacological effect of M35. 2. Distinguish from quenching: Perform a control where M35 is added after the agonist has induced a calcium peak. A rapid drop in fluorescence could indicate quenching, whereas a lack of initial response to the agonist in the presence of M35 confirms antagonism.
Unexpected increase in calcium signal M35 may have some partial agonist activity at high concentrations, or it is directly interacting with the cells to cause calcium influx.1. Test M35 alone: Apply M35 to the cells without any other agonist to see if it elicits a calcium response. 2. Use a different cell line: Test in a cell line that does not express the galanin receptor to check for off-target effects.

Experimental Protocol: Generic No-Wash Calcium Mobilization Assay

  • Cell Preparation:

    • Seed cells expressing the galanin receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an inhibitor of organic anion transporters like probenecid.

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate as recommended (e.g., 1 hour at 37°C).

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the M35 ligand and a known agonist.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

    • Measure baseline fluorescence for a short period.

    • Inject the M35 dilutions (for antagonist mode) followed by a fixed concentration of the agonist, or inject M35 alone (to test for agonist activity).

    • Continuously record the fluorescence signal to measure the change in intracellular calcium.

Experimental Workflow for a Calcium Mobilization Assay

calcium_workflow start Seed Cells Expressing Galanin Receptor dye_loading Load Cells with Calcium-Sensitive Dye start->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline compound_addition Add M35 and/or Agonist baseline->compound_addition measure_signal Measure Fluorescence Signal Change compound_addition->measure_signal analysis Data Analysis (EC50/IC50) measure_signal->analysis end Conclusion analysis->end

Caption: General workflow for a cell-based calcium mobilization assay.

References

Best practices for storing and handling Galanin Receptor Ligand M35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Galanin Receptor Ligand M35. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized M35 should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, -20°C is recommended, where it can remain stable for several years.[1][2] For shorter periods, storage at -20°C for up to one month or at -80°C for up to six months is also suitable.[3][4]

Q2: What is the recommended procedure for reconstituting M35?

A2: Before opening the vial, allow the lyophilized M35 to equilibrate to room temperature in a desiccator to prevent condensation.[1][5] For reconstitution, sterile, high-purity water or a buffer such as PBS or Tris at pH 7 is recommended.[1] If the peptide is difficult to dissolve, sonication or gentle warming (not exceeding 40°C) can be used.[1] For hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with your aqueous buffer, can be effective.[1][4]

Q3: What are the recommended storage conditions for M35 in solution?

A3: Peptide solutions are significantly less stable than their lyophilized form.[2] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5] Stock solutions of M35 are stable for up to one month at -20°C and up to six months at -80°C.[3][4]

Q4: What solvents are compatible with M35?

A4: M35 is soluble in water and DMSO.[1][4][6] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][7]

Troubleshooting Guide

Problem 1: I am observing inconsistent or unexpected results in my cell-based assays.

  • Possible Cause 1: Dual Agonist/Antagonist Activity of M35. M35 exhibits a dual effect on galanin receptors. At low concentrations (e.g., 1 nM), it acts as an antagonist, reversing the inhibitory effect of galanin.[4] However, at higher concentrations (e.g., 15-30 nM), it can act as an agonist, mimicking the effect of galanin.[2][4][8]

    Solution: Carefully perform dose-response experiments to determine the optimal concentration for your desired effect (antagonism or agonism). Ensure precise and consistent dilutions.

  • Possible Cause 2: Peptide Degradation. Improper storage or handling can lead to the degradation of M35, resulting in loss of activity.

    Solution: Always store lyophilized peptide and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][5] Protect the peptide from light and moisture.

Problem 2: My M35 peptide won't dissolve completely.

  • Possible Cause: Hydrophobicity. While M35 is generally soluble in water, its hydrophobic nature can sometimes make reconstitution difficult.

    Solution:

    • Try gentle warming (up to 40°C) or sonication to aid dissolution.[1][4]

    • For highly concentrated solutions, first dissolve the peptide in a small volume of DMSO and then slowly add the aqueous buffer while vortexing.[1][4]

Problem 3: I am seeing high background or non-specific binding in my receptor binding assays.

  • Possible Cause: Suboptimal Assay Conditions. Factors such as buffer composition, pH, and incubation time can all contribute to non-specific binding.

    Solution:

    • Optimize your binding buffer. The inclusion of a small amount of a non-ionic detergent (e.g., 0.1% BSA) can help reduce non-specific binding.

    • Ensure the pH of your buffer is optimal for receptor-ligand interaction (typically pH 7.4-7.6).

    • Determine the optimal incubation time and temperature through kinetic experiments to ensure equilibrium is reached without excessive non-specific binding.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CSeveral yearsProtect from light and moisture.[1][2]
Stock Solution-20°C1 monthAvoid repeated freeze-thaw cycles.[3][4]
Stock Solution-80°C6 monthsAvoid repeated freeze-thaw cycles.[3][4]

Table 2: Solubility of this compound

SolventConcentrationNotes
Water50 mg/mLSonication may be required.[4]
DMSO100 mg/mLSonication may be required.[4]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for galanin receptors using radiolabeled M35.

Materials:

  • HEK293 cells expressing the galanin receptor of interest

  • Radiolabeled M35 (e.g., [¹²⁵I]M35)

  • Unlabeled M35 (for determining non-specific binding)

  • Test compounds

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare cell membranes from HEK293 cells expressing the galanin receptor.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of radiolabeled M35 at a final concentration equal to its Kd.

  • For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled M35 (e.g., 1 µM). For competition, add 25 µL of the test compound at various concentrations.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

Protocol 2: In Vivo Administration for Behavioral Studies

This protocol outlines the procedure for intracerebroventricular (i.c.v.) injection of M35 in rodents to assess its effects on behavior.

Materials:

  • This compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe

  • Stereotaxic apparatus

  • Anesthetic

Methodology:

  • Prepare a stock solution of M35 in sterile water or DMSO.

  • On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline or aCSF. A common in vivo solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][7]

  • Anesthetize the animal according to approved institutional protocols.

  • Secure the animal in a stereotaxic apparatus.

  • Perform a craniotomy to expose the target brain region (e.g., lateral ventricle).

  • Slowly infuse the desired volume of the M35 solution (typically 1-5 µL) into the target region using a Hamilton syringe. A study in male Sprague-Dawley rats used a dose of 6 nM in 10 μL delivered via i.c.v. injection.[4]

  • After infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Allow the animal to recover from anesthesia before proceeding with behavioral testing.

  • Monitor the animal for any adverse effects.

Visualizations

Galanin_Receptor_Signaling cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gi/o GALR1_3->Gi_o AC Adenylate Cyclase Gi_o->AC Inhibition GIRK GIRK Channel Gi_o->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GALR2 GALR2 Gq_11 Gq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation M35 Galanin Ligand M35 M35->GALR1_3 Binds M35->GALR2 Binds

Caption: Galanin Receptor Signaling Pathways for GALR1/3 and GALR2.

Experimental_Workflow_M35 cluster_preparation Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment storage Store M35 at -20°C reconstitute Reconstitute in appropriate solvent storage->reconstitute aliquot Aliquot for single use reconstitute->aliquot treatment Treat cells with M35 (dose-response) aliquot->treatment administration Administer M35 (e.g., i.c.v.) aliquot->administration cell_culture Culture cells expressing Galanin Receptors cell_culture->treatment assay Perform binding or functional assay treatment->assay data_analysis_vitro Analyze data (e.g., IC₅₀, EC₅₀) assay->data_analysis_vitro animal_prep Prepare animal model animal_prep->administration behavioral_test Conduct behavioral testing administration->behavioral_test data_analysis_vivo Analyze behavioral data behavioral_test->data_analysis_vivo

Caption: General experimental workflow for using Galanin Ligand M35.

References

Validation & Comparative

Validating M3 Muscarinic Receptor Antagonist Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the in vivo effects of M3 muscarinic receptor (M3R) antagonists. It offers a comparative analysis with alternative drugs, detailed experimental protocols, and quantitative data to facilitate the design and interpretation of preclinical studies. M3Rs are crucial in mediating smooth muscle contraction and glandular secretion, making them a key target for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COP).

Comparative Analysis of M3R Antagonists

The development of M3R antagonists has focused on improving selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, which is predominant in cardiac tissue. Enhanced selectivity aims to minimize side effects such as tachycardia. This section compares a novel selective M3R antagonist, SVT-40776, with established non-selective and partially selective drugs.

Table 1: Comparative In Vitro Receptor Affinity and In Vivo Potency of M3R Antagonists

CompoundM3R Affinity (Ki, nmol/L)M3 vs. M2 Selectivity (fold)In Vivo Potency (Bladder Contraction Inhibition ED25, µg/kg)Urinary vs. Cardiac Selectivity (fold)
SVT-40776 (Novel Selective) 0.19 >100 6.97 199
Darifenacin (M3 Selective)1.09.320.9111
Solifenacin (M3 Selective)2.24.983.6433
Tolterodine (Non-selective)2.01.0118.492
Atropine (Non-selective)0.81.0--

Data compiled from multiple sources.[1][2]

Signaling Pathway and Experimental Workflow

A clear understanding of the M3R signaling pathway and the experimental workflow for in vivo validation is essential for accurate data interpretation.

M3 Muscarinic Receptor Signaling Pathway

M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[3][4][5] Upon activation by acetylcholine (ACh), the Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn mediates cellular responses such as smooth muscle contraction.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces Response Smooth Muscle Contraction Ca2->Response Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway.

In Vivo Validation Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of an M3R antagonist, from animal model selection to data analysis.

InVivo_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Model Animal Model Selection (e.g., Rat, Guinea Pig) Groups Establishment of Control Groups (Vehicle, Placebo, Comparator Drug) Model->Groups Dosing Drug Administration (Oral, IV) Groups->Dosing Cystometry Cystometry: Measure Bladder Contractions Dosing->Cystometry Salivation Measure Salivary Secretion Dosing->Salivation Cardio Cardiovascular Monitoring: Heart Rate, Blood Pressure Dosing->Cardio Efficacy Efficacy Analysis: (e.g., % Inhibition of Contractions) Cystometry->Efficacy Selectivity Selectivity Assessment: (Bladder vs. Salivary/Cardiac Effects) Salivation->Selectivity Cardio->Selectivity Comparison Comparison with Controls and Alternatives Efficacy->Comparison Selectivity->Comparison

Caption: In Vivo M3R Antagonist Validation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols for key experiments in the validation of M3R antagonists.

In Vivo Cystometry in Anesthetized Guinea Pigs

This protocol is used to assess the efficacy of M3R antagonists in inhibiting bladder contractions.[1][2]

  • Animal Preparation: Female guinea pigs are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for infusion of saline and measurement of intravesical pressure. A second catheter is placed in a carotid artery for blood pressure monitoring and in a jugular vein for intravenous drug administration.

  • Induction of Bladder Contractions: The bladder is filled with saline to induce rhythmic, isovolumetric contractions.

  • Drug Administration: The test antagonist, a comparator drug, or a vehicle control is administered intravenously in a cumulative dose-response manner.

  • Data Acquisition: Bladder pressure, heart rate, and blood pressure are continuously recorded.

  • Endpoint: The primary endpoint is the dose-dependent inhibition of the amplitude of spontaneous bladder contractions. The ED25 (the dose required to inhibit contractions by 25%) is calculated.

Pilocarpine-Induced Salivation in Mice

This protocol evaluates the effect of M3R antagonists on glandular secretion, a common side effect.[6]

  • Animal Preparation: Male mice are used.

  • Drug Administration: The M3R antagonist or vehicle is administered orally.

  • Induction of Salivation: At various time points after drug administration, pilocarpine (a muscarinic agonist) is injected intraperitoneally to induce salivation.

  • Data Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a set period. The amount of saliva secreted is determined by the change in weight of the cotton balls.

  • Endpoint: The inhibition of pilocarpine-induced salivation by the antagonist is quantified and compared to the vehicle control group.

Cardiovascular Assessment in Pithed Rats

This model allows for the direct assessment of a drug's effects on the cardiovascular system without reflex autonomic responses.[7]

  • Animal Preparation: Sprague-Dawley rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and down the spinal canal (pithing). The animals are artificially ventilated.

  • Instrumentation: Catheters are placed for intravenous drug administration and for the measurement of blood pressure and heart rate.

  • Agonist Challenge: The muscarinic agonist methacholine is administered to induce a decrease in heart rate (an M2-mediated effect) and a decrease in blood pressure (an M3-mediated effect).

  • Antagonist Administration: The M3R antagonist is administered, and the methacholine dose-response curve is re-determined.

  • Endpoint: The potency of the antagonist at M2 and M3 receptors is determined by the shift in the methacholine dose-response curve for bradycardia and depressor responses, respectively.

Conclusion

The in vivo validation of M3R antagonists requires a multi-faceted approach, incorporating robust experimental models and a clear understanding of the underlying pharmacology. By comparing novel compounds against established drugs using standardized protocols, researchers can effectively characterize their efficacy and selectivity. The data and methodologies presented in this guide serve as a valuable resource for the preclinical development of next-generation M3R antagonists with improved therapeutic profiles.

References

M35 Versus Endogenous Galanin in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous neuropeptides and their synthetic analogs is critical in the pursuit of novel analgesics. This guide provides a detailed comparison of the endogenous neuropeptide galanin and the synthetic chimeric peptide M35 in the context of neuropathic pain models, supported by experimental data and detailed methodologies.

Galanin, a widely distributed neuropeptide in the central and peripheral nervous systems, has emerged as a significant modulator of nociceptive signaling, particularly in the context of nerve injury.[1][2] Its expression is dramatically upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve damage, suggesting an active role in the response to neuropathic insults.[2][3] However, the effects of galanin are complex, exhibiting both pro- and anti-nociceptive properties that are dependent on the receptor subtype activated, the dose administered, and the underlying pain state.[1][4]

M35, a chimeric peptide composed of galanin(1-13) and bradykinin(2-9), was initially developed as a high-affinity galanin receptor antagonist.[5][6] It has been instrumental in elucidating the physiological functions of the endogenous galanin system.[7] However, subsequent research has revealed that M35 can also exert agonist-like effects, adding a layer of complexity to its pharmacological profile.[5][8] This guide will dissect the available evidence to provide a clear comparison between the actions of endogenous galanin and the effects of the pharmacological tool M35 in preclinical models of neuropathic pain.

Comparative Efficacy and Receptor Engagement

The dual nature of galanin's function in pain modulation is primarily attributed to its interaction with two key receptor subtypes: GalR1 and GalR2.[9] Generally, GalR1 activation is associated with anti-nociceptive (pain-relieving) effects, while GalR2 activation is linked to pro-nociceptive (pain-promoting) outcomes, particularly in naïve animals or at low galanin concentrations.[10][11] In neuropathic pain states, the upregulation of galanin and its receptors leads to a dynamic interplay that ultimately shapes the pain phenotype.

M35 exhibits high affinity for both GalR1 and GalR2, acting as a potent tool to probe the galaninergic system.[12] Its functional effects, however, can vary from antagonism to partial agonism depending on the experimental context and the presence of endogenous galanin.[5]

Table 1: Quantitative Comparison of M35 and Endogenous Galanin Effects in Neuropathic Pain Models

ParameterEndogenous GalaninM35Neuropathic Pain ModelKey FindingsReference
Effect on Mechanical Allodynia Anti-allodynic (via GalR1)Can induce allodynia in non-allodynic rats; no effect in allodynic ratsSciatic Nerve Constriction InjuryIntrathecal galanin dose-dependently increases mechanical threshold in allodynic rats. Intrathecal M35 induces a significant mechanical allodynic state in non-allodynic rats, suggesting it blocks a tonic inhibitory effect of endogenous galanin.[7]
Receptor Binding Affinity (Ki) N/AGalR1: 0.11 nM (human); GalR2: 2.0 nM (human)In vitro binding assaysM35 displays high affinity for both GalR1 and GalR2, with a preference for GalR1.[12]
Effect on Nociceptive Thresholds Biphasic: Low doses can be pro-nociceptive (via GalR2), high doses are anti-nociceptive (via GalR1)Potentiates flexor reflex facilitation (antagonist action)Flexor Reflex ModelM35 potentiates the facilitation of the flexor reflex, indicating it blocks an inhibitory galaninergic tone.[1]
Neurite Outgrowth Promotes neurite outgrowthAgonistic effect in the absence of galanin; antagonistic in its presenceCultured Adult Mouse DRG NeuronsM35 enhances neurite outgrowth, but its agonistic activity is masked in the presence of galanin.[5]

Signaling Pathways and Mechanisms of Action

The differential effects of galanin are rooted in the distinct signaling cascades initiated by GalR1 and GalR2 activation. Understanding these pathways is crucial for the rational design of galanin-based therapeutics.

  • GalR1 Signaling: As a Gi/o-coupled receptor, GalR1 activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to its anti-nociceptive effects.

  • GalR2 Signaling: In contrast, GalR2 is coupled to Gq/11 and Gi/o proteins. Its activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13] This pathway is generally associated with neuronal excitation and pro-nociceptive actions.[4]

The action of M35 is to competitively bind to these receptors, and depending on the cellular context, either block the binding of endogenous galanin (antagonism) or weakly activate the receptor itself (partial agonism).

Galanin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 M35 M35 M35->GalR1 Binds/Blocks M35->GalR2 Binds/Blocks Gi_o_1 Gi/o GalR1->Gi_o_1 Gq_11 Gq/11 GalR2->Gq_11 AC Adenylyl Cyclase Gi_o_1->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization CaMKII_PKC ↑ CaMKII/PKC IP3_DAG->CaMKII_PKC Excitation Neuronal Excitation CaMKII_PKC->Excitation Anti_Nociception Anti-Nociception Hyperpolarization->Anti_Nociception Pro_Nociception Pro-Nociception Excitation->Pro_Nociception

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the roles of M35 and endogenous galanin in neuropathic pain.

Animal Models of Neuropathic Pain

A commonly used model is the sciatic nerve constriction injury model.

  • Procedure: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the ipsilateral hind paw.

  • Assessment of Pain Behavior:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Assessed using a plantar test device. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Drug Administration

  • Intrathecal (i.t.) Injection: For spinal delivery of compounds, a catheter is implanted into the subarachnoid space at the lumbar level of the spinal cord. This allows for the direct administration of galanin, M35, or vehicle to the site of action in the dorsal horn.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_assessment1 Baseline Pain Assessment cluster_treatment Treatment Administration cluster_assessment2 Post-Treatment Pain Assessment cluster_analysis Data Analysis Induction Sciatic Nerve Constriction Injury Baseline Measure Mechanical and Thermal Thresholds Induction->Baseline Treatment Intrathecal Injection (Galanin, M35, or Vehicle) Baseline->Treatment Post_Treatment Measure Mechanical and Thermal Thresholds at Multiple Time Points Treatment->Post_Treatment Analysis Statistical Comparison of Paw Withdrawal Thresholds and Latencies Post_Treatment->Analysis

Conclusion

The comparison between endogenous galanin and the synthetic peptide M35 in neuropathic pain models reveals a complex and context-dependent interplay. Endogenous galanin, through its upregulation after nerve injury, appears to play a predominantly inhibitory role in established neuropathic pain, mediated by GalR1.[1][14] This is supported by the observation that blocking this endogenous tone with M35 can induce a pain-like state in non-allodynic animals.[7]

However, the dualistic nature of galanin signaling, with GalR2 activation leading to pro-nociceptive effects, highlights the challenges in developing galanin-based therapies.[10][11] M35, while a valuable experimental tool, also demonstrates a complex pharmacology with both antagonist and partial agonist properties.[5] Its utility lies in its ability to probe the function of the endogenous galanin system, but its own intrinsic activity must be considered when interpreting results.

For drug development professionals, the key takeaway is that selective targeting of GalR1 may offer a promising therapeutic strategy for neuropathic pain. The development of pure GalR1 agonists, devoid of GalR2 activity, could harness the anti-nociceptive potential of the galanin system while avoiding the pro-nociceptive effects. The studies utilizing M35 have been instrumental in paving the way for this more targeted approach to treating a debilitating chronic pain condition.

References

M35 vs. M15: A Comparative Guide to Galanin Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chimeric peptides M35 and M15 in their selectivity for galanin receptor subtypes (GalR1, GalR2, and GalR3). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific studies.

Overview of M35 and M15

M35 and M15 are widely used synthetic chimeric peptides that act as ligands at galanin receptors. M35 is a chimera of galanin(1-13) and bradykinin(2-9) amide, while M15 (also known as galantide) is a chimera of galanin(1-13) and substance P(5-11) amide.[1][2] Both were developed as tools to study the physiological roles of galanin and its receptors. While both are known to be high-affinity galanin receptor ligands, their selectivity profiles across the three receptor subtypes are not fully characterized in a single comparative study.

Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of M35 and M15 for human and rat galanin receptor subtypes. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

LigandReceptor SubtypeSpeciesAffinity (Ki/IC50/Kd)Reference
M35 GalR1HumanKi: 0.11 nM[3][4]
GalR2HumanKi: 2.0 nM[3][4]
GalR3-Data not available-
Galanin Receptor (general)-Kd: 0.1 nM[3]
Galanin Binding Sites (two sites)Rat (Rin m 5F cells)Kd: 0.3 ± 0.1 nM and 0.52 ± 0.03 µM[5]
M15 Galanin Binding SitesRat (brain)IC50: ~0.1 nM[6]
GalR2 (pituitary)RatIC50: > 10 µM[7][8]
GalR1-Data not available in a comparative study-
GalR3-Data not available in a comparative study-

Note: Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate higher affinity. The lack of comprehensive, comparative data for M15 across all three receptor subtypes from a single study is a notable gap in the current literature.

Selectivity Profile

Based on the available data, M35 demonstrates a clear preference for the GalR1 subtype over the GalR2 subtype in humans, with an approximately 18-fold higher affinity for GalR1.[3][4] Its affinity for GalR3 has not been reported in the reviewed literature.

The selectivity profile of M15 is less defined. While it exhibits high affinity for galanin binding sites in the rat brain, where all three receptor subtypes are present, it shows significantly lower affinity for the GalR2 receptor in the rat anterior pituitary.[6][7][8] This suggests that M15 may discriminate between galanin receptor subtypes, but a complete picture of its selectivity for GalR1 and GalR3 is not available from direct comparative studies. One study suggests that both M15 and M35 recognize two classes of galanin binding sites in rat striatal membranes.

Experimental Methodologies

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below is a generalized protocol for such an assay, which is a standard method in pharmacology for characterizing ligand-receptor interactions.

Radioligand Binding Assay Protocol

This protocol describes a typical competitive binding assay used to determine the affinity of an unlabeled ligand (like M35 or M15) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the galanin receptor subtype of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • A fixed concentration of the radiolabeled ligand (e.g., [125I]galanin).

    • A range of concentrations of the unlabeled competitor ligand (M35 or M15).

    • The prepared cell membranes.

  • The plate is incubated for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a gamma counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathways of galanin receptors and a typical workflow for a competitive radioligand binding assay.

Galanin_Receptor_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 Galanin / M35 / M15 (at GalR1/3) GPCR_1_3 GalR1 / GalR3 GalR1_3->GPCR_1_3 Gi_o Gi/o GPCR_1_3->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB GalR2_ligand Galanin / M35 / M15 (at GalR2) GPCR_2 GalR2 GalR2_ligand->GPCR_2 Gq_11 Gq/11 GPCR_2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: General signaling pathways of galanin receptor subtypes.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from cells/tissues expressing GalR) start->prep_membranes setup_assay Set up 96-well plate with: - Radioligand ([125I]galanin) - Competitor (M35 or M15) - Membranes prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Count radioactivity on filters wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The chimeric peptide M35 displays a clear selectivity for the GalR1 subtype over GalR2. In contrast, the selectivity profile of M15 across all three galanin receptor subtypes is not as well-defined in the existing literature. While M15 is a high-affinity ligand for galanin receptors in the brain, its significantly lower affinity for a specific GalR2 subtype suggests it may also possess a unique selectivity profile that warrants further investigation. The choice between M35 and M15 will, therefore, depend on the specific research question and the galanin receptor subtypes of interest. Further studies are needed to fully elucidate the binding affinities of both M35 and M15 at all three galanin receptor subtypes in a comparative manner to provide a more complete understanding of their selectivity.

References

Unveiling the Mechanism of M35: A Comparative Guide to Binding Data and Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of viral proteins is paramount for developing effective antiviral therapies. This guide provides a comprehensive comparison of the binding data for the murine cytomegalomegalovirus (MCMV) M35 protein with key functional assays that validate its role as a potent antagonist of the host's innate immune response.

The M35 protein, a tegument protein delivered into the host cell upon viral entry, plays a crucial role in dampening the type I interferon (IFN) response, a critical first line of defense against viral infections.[1][2][3] This guide will delve into the experimental evidence demonstrating M35's direct interaction with host cell DNA and how this binding translates into the functional suppression of antiviral gene expression.

Quantitative Data Summary

The following tables summarize the key findings from various assays, providing a clear comparison of M35's effects on different aspects of the innate immune signaling pathway.

Table 1: M35 Binding Characteristics

Binding AssayTargetKey FindingReference
Electrophoretic Mobility Shift Assay (EMSA)Interferon-β (IFN-β) Enhancer DNAPurified M35 protein directly and specifically binds to the Ifnb1 regulatory DNA element.[1][3][4][1][3][4]
Chromatin Immunoprecipitation (ChIP)Ifnb1 PromoterPresence of M35 leads to reduced binding of the transcription factor IRF3 to the host Ifnb1 promoter in infected cells.[1][3][1][3]

Table 2: Functional Consequences of M35 Binding

Functional AssayMetricEffect of M35Reference
IFN-β Promoter Luciferase Reporter AssayLuciferase ActivityStrong inhibition of IFN-β promoter induction following activation of both RNA and DNA cytoplasmic pattern recognition receptors (PRRs).[2][4][5][2][4][5]
RNA Sequencing (SLAM-seq)IRF3-dependent gene expressionBroad downregulation of basal and infection-induced expression of IRF3-responsive genes.[1][3][1][3]
Cytokine Secretion Assay (ELISA)TNFα SecretionReduced secretion of the pro-inflammatory cytokine TNFα upon TLR stimulation.[5][5]
Viral Replication AssayViral TiterRequirement of M35 for efficient MCMV replication is abolished in the absence of the type I IFN receptor (IFNAR), highlighting its role in counteracting the IFN response.[2][2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of M35 and the experimental approaches used to study it, the following diagrams are provided.

M35_Signaling_Pathway cluster_virus MCMV Virion cluster_cell Host Cell cluster_nucleus Nucleus M35 M35 (Tegument Protein) M35_dimer M35 Dimer M35->M35_dimer Homodimerization PRR PRR (e.g., cGAS, RIG-I) TBK1 TBK1 PRR->TBK1 Viral PAMPs IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNb_Enhancer IFN-β Enhancer pIRF3->IFNb_Enhancer pIRF3->M35_dimer Competitive Binding pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->IFNb_Enhancer IFNb_Gene IFN-β Gene IFNb_Enhancer->IFNb_Gene Transcription M35_dimer->IFNb_Enhancer Binding & Inhibition Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Purified_M35 Purify M35 Protein EMSA EMSA Purified_M35->EMSA IFNb_Probe Synthesize Labeled IFN-β Enhancer Probe IFNb_Probe->EMSA ChIP_assay ChIP with anti-IRF3 antibody Reporter_Assay Luciferase Reporter Assay (IFN-β Promoter) ChIP_assay->Reporter_Assay Cross-Validation Infected_cells Infect cells with MCMV expressing M35 Infected_cells->ChIP_assay RNA_Seq RNA-Seq (SLAM-seq) Reporter_Assay->RNA_Seq ELISA ELISA for Cytokines RNA_Seq->ELISA Replication_Assay Viral Replication Assay ELISA->Replication_Assay

References

A Comparative Analysis of M35 and GALP in Galanin Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two significant ligands for the galanin receptors: the endogenous neuropeptide Galanin-Like Peptide (GALP) and the synthetic chimeric peptide M35. Understanding the distinct ways these molecules interact with and activate the galanin receptor subtypes (GalR1, GalR2, and GalR3) is crucial for research into the physiological roles of the galaninergic system and for the development of targeted therapeutics.

Ligand Overview

Galanin-Like Peptide (GALP) is a 60-amino acid neuropeptide predominantly expressed in the hypothalamus and posterior pituitary. It is recognized as an endogenous ligand for the three galanin receptor subtypes and plays a role in regulating energy homeostasis and reproduction.[1] Its expression is modulated by metabolic hormones such as leptin and insulin.[1][2]

M35 is a synthetic chimeric peptide constructed from galanin(1-13) and bradykinin(2-9)amide.[3][4] It is a high-affinity ligand for galanin receptors and exhibits complex pharmacology, acting as both an antagonist and an agonist depending on its concentration and the specific receptor subtype.[4][5][6]

Quantitative Comparison of Receptor Binding Affinity

The binding affinities of M35 and GALP for the different galanin receptor subtypes have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that the data for M35 and GALP are derived from separate studies, and direct side-by-side comparisons under identical experimental conditions are limited.

LigandReceptor SubtypeBinding Affinity (Ki)SpeciesReference
M35 Human GalR10.11 nMHuman[5]
Human GalR22.0 nMHuman[5]
M35 Galanin Receptor0.3 ± 0.1 nM (High affinity site)Rat[4]
(Displacement of [125I]galanin)0.52 ± 0.03 µM (Low affinity site)
GALP GalR2 vs. GalR1~20-fold higher affinity for GalR2Porcine[7]
GALP GalR3 vs. GalR2~3-fold higher affinity for GalR3Human[7]

Table 1: Comparative Binding Affinities of M35 and GALP for Galanin Receptors.

Receptor Activation and Signaling Pathways

M35 and GALP elicit distinct downstream signaling events upon binding to the galanin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways associated with each receptor subtype are well-established.

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GalR2: This receptor predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8]

M35: A Mixed Agonist/Antagonist

M35 displays a fascinating concentration-dependent dual functionality, particularly at Gi/o-coupled receptors.

  • At low concentrations (e.g., 1 nM), M35 acts as an antagonist , reversing the inhibitory effect of galanin on forskolin-stimulated cAMP production.[5][6]

  • At higher concentrations (e.g., 15-30 nM), M35 behaves as an agonist , directly inhibiting cAMP production.[5][6]

GALP: An Agonist

GALP is consistently reported to be an agonist at all three galanin receptors, initiating the canonical signaling cascade associated with each subtype.[7]

Below are diagrams illustrating the primary signaling pathways activated by galanin receptors.

Galanin_Receptor_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gio Gi/o GalR1_3->Gio Activation AC_inhib Adenylyl Cyclase Gio->AC_inhib Inhibition cAMP_decr cAMP ↓ AC_inhib->cAMP_decr GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act

Caption: Canonical G-protein signaling pathways for galanin receptors.

Experimental Protocols

The characterization of M35 and GALP activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like M35 or GALP) by measuring its ability to displace a radiolabeled ligand (e.g., [125I]galanin) from the receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the galanin receptor subtype of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand ([125I]galanin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor ligand (M35 or GALP).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Prepare receptor membranes and competitor ligand dilutions incubate Incubate membranes, [125I]galanin, and competitor ligand start->incubate filter Rapidly filter to separate bound from free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End: Determine binding affinity analyze->end

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like GalR1 and GalR3, agonists inhibit cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the Gi/o-coupled galanin receptor (GalR1 or GalR3) are cultured in appropriate multi-well plates.

  • Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Ligand Addition: The cells are then incubated with varying concentrations of the test ligand (M35 or GALP).

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF). In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the ligand to determine the IC50 (for agonists) or the effect of an antagonist on the agonist's response.

cAMP_Assay_Workflow start Start: Culture cells expressing Gi/o-coupled galanin receptor stimulate Stimulate cells with forskolin to elevate basal cAMP start->stimulate add_ligand Add varying concentrations of M35 or GALP stimulate->add_ligand incubate Incubate to allow for modulation of cAMP production add_ligand->incubate lyse_detect Lyse cells and measure intracellular cAMP (e.g., HTRF) incubate->lyse_detect analyze Analyze data to determine agonist IC50 or antagonist effect lyse_detect->analyze end End: Characterize functional activity analyze->end

References

Validating the Specificity of M35 as a Galanin Receptor Ligand Using GalR Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the galanin receptor ligand M35 with alternative compounds, focusing on its specificity for the galanin receptor subtypes GalR1, GalR2, and GalR3. We present supporting experimental data on binding affinities and outline a detailed experimental protocol for validating the specificity of M35 using GalR knockout mouse models.

M35: A High-Affinity Galanin Receptor Ligand with Complex Pharmacology

M35, a chimeric peptide of galanin(1-13)-bradykinin(2-9)amide, is a potent ligand for galanin receptors.[1][2][3] However, its pharmacological profile is complex, exhibiting both antagonistic and agonistic properties depending on the biological context.[1][4] In models such as the rat spinal cord and hippocampus, M35 acts as a galanin receptor antagonist. Conversely, in Rin m 5F insulinoma cells, it displays a dual effect, acting as an antagonist at low concentrations and an agonist at higher concentrations.[1] This highlights the critical need for rigorous specificity validation.

Comparative Analysis of Galanin Receptor Ligands

To objectively assess the specificity of M35, it is essential to compare its binding affinity for the three galanin receptor subtypes (GalR1, GalR2, and GalR3) with that of other available ligands. The following table summarizes the reported binding affinities (Ki in nM) for M35 and a selection of alternative, more subtype-selective compounds. A lower Ki value indicates a higher binding affinity.

LigandGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)Primary ActivityReference(s)
M35 0.112.0Lower affinity reported, specific Ki not foundAntagonist/Agonist[1][2][3]
M617Data not foundData not foundData not foundGalR1-selective agonist[5]
galanin(2-11)Data not foundData not foundData not foundGalR2-selective agonist[5]
SNAP-37889>10,000>10,000~17GalR3-selective antagonist[6]

Validating M35 Specificity: An Experimental Workflow Using GalR Knockout Models

The definitive method for validating the in vivo and ex vivo specificity of a ligand like M35 is to use knockout (KO) animal models that lack one or more of the target receptors. The absence of a biological response or binding in a specific GalR KO model provides strong evidence that the ligand's effect is mediated through that particular receptor.

Below is a detailed experimental protocol for validating the specificity of M35 using brain tissue from wild-type, GalR1 KO, GalR2 KO, and GalR3 KO mice. This protocol is adapted from established methodologies for GPCR ligand binding studies in knockout models.

Experimental Protocol: In Situ Radioligand Binding and Autoradiography

Objective: To determine the specific binding of radiolabeled M35 to GalR1, GalR2, and GalR3 in mouse brain tissue.

Materials:

  • Wild-type (WT) mice

  • GalR1 knockout (KO) mice

  • GalR2 knockout (KO) mice

  • GalR3 knockout (KO) mice

  • Radiolabeled M35 (e.g., [¹²⁵I]M35)

  • Unlabeled M35

  • Cryostat

  • Microscope slides

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Washing buffer (e.g., cold incubation buffer)

  • Phosphor imaging screens or autoradiography film

  • Imaging system (e.g., phosphor imager or densitometer)

Procedure:

  • Tissue Preparation:

    • Sacrifice mice according to approved animal welfare protocols.

    • Rapidly dissect the brains and freeze them in isopentane cooled with dry ice.

    • Store brains at -80°C until sectioning.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) and thaw-mount them onto charged microscope slides.

    • Store slides at -80°C.

  • Radioligand Binding Assay:

    • On the day of the experiment, bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-30 minutes to rehydrate the tissue.

    • Incubate the slides with a specific concentration of radiolabeled M35 (determined from saturation binding experiments) in fresh incubation buffer.

    • For determination of non-specific binding, incubate a parallel set of slides in the same concentration of radiolabeled M35 plus a high concentration of unlabeled M35 (e.g., 1 µM).

    • Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

  • Washing:

    • After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Perform multiple short washes (e.g., 3 x 5 minutes).

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Autoradiography:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

    • Expose for an appropriate duration (determined by the specific activity of the radioligand and receptor density).

  • Data Acquisition and Analysis:

    • Scan the phosphor imaging screens using a phosphor imager or develop the autoradiography film.

    • Quantify the optical density of the autoradiographic images in specific brain regions known to express GalR subtypes using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region in each animal group (WT, GalR1 KO, GalR2 KO, GalR3 KO).

Expected Results and Interpretation:

  • If M35 is specific for GalR1: Significant specific binding of [¹²⁵I]M35 will be observed in the brains of WT, GalR2 KO, and GalR3 KO mice, but will be absent or significantly reduced in the brains of GalR1 KO mice.

  • If M35 binds to multiple GalR subtypes: The reduction in specific binding in each KO model will correspond to the contribution of that receptor subtype to the total binding in a particular brain region. For example, if a brain region expresses both GalR1 and GalR2, a reduction in binding would be expected in both GalR1 KO and GalR2 KO mice compared to WT.

  • If M35 has off-target binding: Significant residual specific binding in a triple GalR1/GalR2/GalR3 knockout model (if available) would indicate binding to other, non-galanin receptors.

The following diagram illustrates the experimental workflow for validating M35 specificity.

experimental_workflow cluster_mice Animal Models cluster_tissue_prep Tissue Preparation cluster_binding Radioligand Binding cluster_analysis Data Analysis WT Wild-Type Mice Brain_Dissection Brain Dissection & Freezing WT->Brain_Dissection GalR1_KO GalR1 KO Mice GalR1_KO->Brain_Dissection GalR2_KO GalR2 KO Mice GalR2_KO->Brain_Dissection GalR3_KO GalR3 KO Mice GalR3_KO->Brain_Dissection Cryosectioning Cryosectioning Brain_Dissection->Cryosectioning Incubation Incubation with [¹²⁵I]M35 Cryosectioning->Incubation Washing Washing Incubation->Washing Autoradiography Autoradiography Washing->Autoradiography Quantification Image Quantification Autoradiography->Quantification Specificity Specificity Determination Quantification->Specificity

Experimental workflow for M35 specificity validation.

Galanin Receptor Signaling Pathways

Understanding the downstream signaling pathways of the galanin receptors is crucial for interpreting the functional consequences of M35 binding. The three GalR subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.

  • GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GalR2: This receptor predominantly couples to Gq/11 G proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC).

The following diagrams illustrate the canonical signaling pathways for each galanin receptor subtype.

GalR1_GalR3_Signaling cluster_membrane Plasma Membrane GalR GalR1 / GalR3 G_protein Gi/o GalR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Galanin Galanin Galanin->GalR

Signaling pathway of GalR1 and GalR3 receptors.

GalR2_Signaling cluster_membrane Plasma Membrane GalR2 GalR2 Gq_11 Gq/11 GalR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Activation) Ca2_release->Cellular_Response PKC->Cellular_Response Galanin Galanin Galanin->GalR2

Signaling pathway of the GalR2 receptor.

Conclusion

M35 is a valuable pharmacological tool for studying the galaninergic system. However, its complex agonist/antagonist profile and potential for interacting with multiple GalR subtypes necessitate careful validation of its specificity for any given experimental system. The use of GalR knockout models, as outlined in this guide, provides the most robust approach to definitively determine the receptor(s) through which M35 exerts its effects. By comparing the binding and functional activity of M35 in wild-type versus knockout animals, researchers can confidently interpret their findings and advance our understanding of galanin receptor biology and its therapeutic potential.

References

A Comparative Guide to M35 and SNAP-37889 for Galanin Receptor 3 (GalR3) Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two common modulators of the Galanin Receptor 3 (GalR3): the peptide ligand M35 and the small molecule antagonist SNAP-37889. This document is intended to assist researchers in selecting the appropriate compound for their experimental needs by presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key pharmacological parameters of M35 and SNAP-37889 with a focus on their interaction with GalR3.

ParameterM35SNAP-37889
Compound Type Chimeric Peptide (galanin(1-13)-bradykinin(2-9)amide)Small Molecule (1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one)
Galanin Receptor 3 (GalR3) Affinity Data not available in the reviewed literature. Described as a high-affinity galanin receptor ligand.Ki = 17.44 ± 0.01 nM (for human GalR3)[1]
Galanin Receptor 1 (GalR1) Affinity Ki = 0.11 nM (for human GalR1)Ki > 10,000 nM [1]
Galanin Receptor 2 (GalR2) Affinity Ki = 2.0 nM (for human GalR2)Ki > 10,000 nM [1]
Functional Activity at GalR3 Mixed agonist/antagonist profile at galanin receptors. Acts as an antagonist at low concentrations and an agonist at higher concentrations.[2] Specific functional data at GalR3 is limited.Competitive Antagonist (pKb = 7.54, Kb = 29 nM)[1]
Selectivity for GalR3 Non-selective for galanin receptor subtypes.Highly selective for GalR3 over GalR1 and GalR2.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate experimental design and replication.

Radioligand Binding Assay for SNAP-37889

This protocol is used to determine the binding affinity (Ki) of compounds for the galanin receptors.

  • Cell Preparation: Membranes are prepared from LMTK- cells transiently transfected with the human GalR1, GalR2, or GalR3 receptor.

  • Radioligand: [¹²⁵I]-porcine galanin is used as the radiolabeled ligand.

  • Assay Buffer: 25 mM HEPES buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [¹²⁵I]-porcine galanin (typically 0.1-0.2 nM).

    • Increasing concentrations of the test compound (e.g., SNAP-37889) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

    • The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Inhibition for SNAP-37889

This assay is used to determine the functional antagonism of compounds at GalR3.

  • Cell Line: HEK-293 cells are transiently co-transfected with the human GalR3 receptor and a G-protein alpha subunit (e.g., Gαi) to enhance the signal.

  • Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Transfected cells are pre-incubated with the test antagonist (e.g., SNAP-37889) at various concentrations.

    • Galanin is then added at various concentrations to stimulate the GalR3 receptor.

    • Forskolin is added to stimulate adenylyl cyclase.

    • The cells are incubated for a specific time to allow for cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis: The ability of the antagonist to shift the concentration-response curve of galanin for the inhibition of forskolin-stimulated cAMP accumulation is measured. The Schild regression analysis is used to determine the pA₂ or Kb value, which represents the affinity of the antagonist for the receptor in a functional context.

Mandatory Visualizations

GalR3 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the Galanin Receptor 3. GalR3 couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GalR3_Signaling_Pathway GalR3 GalR3 Gi_o Gi/o GalR3->Gi_o Coupling Galanin Galanin Galanin->GalR3 AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: GalR3 signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay used to determine the affinity of a compound for a receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]-Galanin) Radioligand->Incubation Compound Test Compound (M35 or SNAP-37889) Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis Determine IC₅₀ and Calculate Ki Counting->Analysis

Caption: Radioligand binding assay workflow.

References

A Comparative Guide to the Efficacy of M35 Versus Novel Non-Peptide Galanin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peptide-based galanin antagonist M35 with novel non-peptide galanin antagonists, focusing on their efficacy as demonstrated by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on the galanin system and its role in various physiological and pathological processes.

Executive Summary

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. Modulation of galanin signaling is a promising therapeutic strategy for a range of disorders, including pain, depression, anxiety, and pancreatitis. This guide compares the well-established, non-selective peptide antagonist M35 with newer, receptor-selective, non-peptide antagonists, namely SNAP 37889 and SNAP 398299.

M35 is a chimeric peptide that acts as a high-affinity ligand for galanin receptors, exhibiting complex pharmacology with both antagonist and partial agonist properties, primarily at GalR1 and GalR2.[1][2] In contrast, SNAP 37889 and SNAP 398299 are small-molecule, non-peptide antagonists that are highly selective for the GalR3 subtype.[3][4] This fundamental difference in receptor selectivity is a critical factor in their distinct biological effects. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed choice of antagonist for specific research applications.

Data Presentation: Quantitative Comparison of Galanin Antagonists

The following tables summarize the binding affinities and in vivo efficacy of M35 and the novel non-peptide antagonists.

Table 1: Comparative Binding Affinities (Ki values)

CompoundTypeGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)
M35 Peptide Chimera0.11[5]2.0[5]-
SNAP 37889 Non-peptide>10,000[3]>10,000[3]17.44[6]
SNAP 398299 Non-peptide>1,000[3]>1,000[3]5.33[3]

Table 2: Summary of In Vivo Efficacy

CompoundTherapeutic AreaAnimal ModelKey Findings
M35 DepressionForced Swim Test (Rat)Produces an antidepressant-like effect when administered alone (intracerebroventricularly).[7]
PainNeuropathic Pain Model (Rat)Intrathecal injection did not significantly alter mechanical threshold in allodynic rats.
PancreatitisCerulein-Induced Acute Pancreatitis (Mouse)Ameliorated the severity of acute pancreatitis.
SNAP 37889 Anxiety & DepressionSocial Interaction Test, Vogel Test, Forced Swim Test (Rat)Exhibited acute and chronic anxiolytic and antidepressant-like effects.[3][8]
Alcohol DependenceOperant Responding (Rat)Reduced operant responding for ethanol.[9]
SNAP 398299 Anxiety & DepressionSocial Interaction Test (Rat)Demonstrated anxiolytic-like effects.[4]
Neurological FunctionDorsal Raphe Nucleus Electrophysiology (Rat)Partially reversed galanin-evoked inhibition of neuronal firing.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

This protocol is a generalized procedure for determining the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific galanin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines expressing a single subtype of galanin receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin).

  • Test compounds (M35, SNAP 37889, SNAP 398299).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radiolabeled galanin and varying concentrations of the test compound in the binding buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition binding curves.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

This protocol outlines a common functional assay to determine the antagonist activity of a compound at Gαi-coupled receptors like the galanin receptors.

Objective: To assess the ability of a test compound to block galanin-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • A cell line expressing the galanin receptor of interest (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Galanin.

  • Test compounds (M35, SNAP 37889, SNAP 398299).

  • cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of galanin in the presence of forsklin. Forskolin is used to increase basal cAMP levels, allowing for a measurable inhibition by the Gαi-coupled galanin receptor.

  • Incubate for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the potency of the antagonist in blocking the galanin-induced effect.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes a method to measure the effect of galanin antagonists on neurotransmitter release in the brain of a living animal.

Objective: To determine the effect of M35 on basal and galanin-evoked acetylcholine release in the striatum.

Materials:

  • Anesthetized rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Galanin and M35.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a microdialysis probe into the striatum.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect dialysate samples at regular intervals to establish a baseline of acetylcholine release.

  • Administer galanin through the microdialysis probe to evoke acetylcholine release.

  • In a separate group of animals, co-perfuse M35 with galanin to assess its antagonistic effect.

  • Analyze the concentration of acetylcholine in the dialysate samples using HPLC.

Mandatory Visualizations

Galanin Receptor Signaling Pathways

Galanin_Signaling cluster_GALR13 GalR1 & GalR3 Signaling cluster_GALR2 GalR2 Signaling Galanin1 Galanin GALR13 GalR1 / GalR3 Galanin1->GALR13 Gi_o Gαi/o GALR13->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits GIRK GIRK Channel Activation Gi_o->GIRK Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux M35_1 M35 (Antagonist/Partial Agonist) M35_1->GALR13 SNAP SNAP 37889 / 398299 (Antagonist at GalR3) SNAP->GALR13 Galanin2 Galanin GALR2 GalR2 Galanin2->GALR2 Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolyzes Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation ↑ PKC IP3_DAG->PKC_activation M35_2 M35 (Antagonist) M35_2->GALR2

Caption: Simplified signaling pathways of galanin receptors.

Experimental Workflow for Galanin Antagonist Evaluation

Antagonist_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., cAMP) (Determine Antagonist Potency) Binding->Functional PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Functional->PK Efficacy Efficacy Models (e.g., Forced Swim Test, Neuropathic Pain Model) PK->Efficacy Tox Toxicology Studies (Assess Safety Profile) Efficacy->Tox Lead_Candidate Lead Candidate Selection Tox->Lead_Candidate Start Compound Synthesis (M35, SNAP compounds) Start->Binding

Caption: General experimental workflow for galanin antagonist evaluation.

Discussion and Conclusion

The choice between M35 and novel non-peptide galanin antagonists is highly dependent on the specific research question and the galanin receptor subtype of interest.

M35 remains a valuable tool for studying the overall effects of galanin receptor blockade, particularly when the involvement of GalR1 and GalR2 is suspected. Its dual agonist/antagonist properties, however, necessitate careful interpretation of experimental results.[1] For instance, at low concentrations, M35 can reverse the inhibitory effect of galanin on cAMP production, while at higher concentrations, it can act as an agonist.[5]

SNAP 37889 and SNAP 398299 offer high selectivity for GalR3, making them ideal for dissecting the specific roles of this receptor subtype.[3][4] Their non-peptide nature also provides them with better pharmacokinetic properties, including the ability to cross the blood-brain barrier after systemic administration, which is a significant advantage for in vivo studies of central nervous system disorders.[7] The antidepressant and anxiolytic-like effects of these compounds highlight the potential of targeting GalR3 for the treatment of mood disorders.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of Galanin Receptor Ligand M35: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Galanin Receptor Ligand M35 are tasked not only with pioneering discoveries but also with ensuring the safe and environmentally responsible management of laboratory materials. This guide provides essential safety and logistical information for the proper disposal of M35, adhering to best practices in laboratory safety and chemical handling.

Core Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for pure this compound is not universally available, general safety precautions for peptide ligands should be strictly followed. The available safety information for products containing M35 indicates that it is stable under recommended storage conditions and should be kept away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE): When handling M35, especially in powdered form, appropriate PPE is crucial to minimize exposure. This includes:

  • Splash goggles or safety glasses

  • Lab coat or full suit

  • Dust respirator

  • Chemical-resistant gloves

  • Boots[1]

Engineering Controls: To control airborne levels of the substance, it is recommended to use process enclosures or local exhaust ventilation. If operations generate dust, fume, or mist, ventilation should be used to keep exposure below recommended limits.[1]

Hygiene Measures: Standard laboratory hygiene practices are essential. Always wash hands thoroughly after handling M35 and before eating, smoking, or using the lavatory.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources. This information is critical for understanding the ligand's properties for both experimental and disposal purposes.

PropertyValueSource
Binding Affinity (Kd) 0.1 nM[2]
Inhibitory Constant (Ki) for human GalR1 0.11 nM[2][3]
Inhibitory Constant (Ki) for human GalR2 2.0 nM[2][3]
Molecular Weight 2233.6 g/mol [3]
Solubility in Water 50 mg/mL (requires sonication)[3]
Solubility in DMSO 100 mg/mL (requires sonication)[3]
Recommended Storage (Dry Peptide) -20°C for long-term storage[4]
Recommended Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2][3]

Disposal Procedures: A Step-by-Step Approach

The cardinal rule for the disposal of any chemical, including M35, is to adhere to federal, state, and local environmental control regulations.[1] The following steps provide a general framework for the proper disposal of M35.

Step 1: Risk Assessment Before disposal, a thorough risk assessment should be conducted. Although M35 itself and its degradation products are not classified as toxic, it is prudent to handle it with care.[1] Consider the following:

  • Quantity: Small, incidental amounts (e.g., from cleaning spills) may be handled differently than bulk quantities.

  • Concentration: Dilute solutions pose a lower risk than concentrated stock solutions.

  • Form: Solid (lyophilized powder) or liquid (solubilized).

  • Contaminants: Has the M35 been mixed with other hazardous chemicals?

Step 2: Deactivation (Optional, based on risk assessment) For many peptides, chemical deactivation can reduce potential biological activity before disposal. A common method for peptide degradation is hydrolysis.

  • Acidic or Basic Hydrolysis: Treatment with a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) can break the peptide bonds. The resulting solution should then be neutralized before further disposal. This should be done with caution and appropriate PPE.

Step 3: Waste Collection and Labeling

  • Solid Waste: Collect unused M35 powder, contaminated vials, and PPE into a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect M35 solutions in a labeled, sealed, and appropriate chemical waste container. Do not mix with other incompatible waste streams.

Step 4: Final Disposal

  • Consult your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific instructions based on your institution's policies and local regulations.

  • Licensed Waste Disposal Contractor: Your institution will have a contract with a licensed company for the pickup and disposal of chemical waste.

Visualizing Key Processes

To aid in understanding the context of M35's use and disposal, the following diagrams illustrate the relevant biological pathway and a logical workflow for disposal.

Galanin_Signaling_Pathway cluster_cell Cell Membrane M35 Galanin Ligand (M35) GalR Galanin Receptor (GalR1/GalR2) M35->GalR Binds to G_protein G-protein (Gi/o or Gq/11) GalR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified Galanin Receptor Signaling Pathway.

M35_Disposal_Workflow cluster_workflow M35 Disposal Workflow Start Start: M35 Waste Generated Risk_Assessment 1. Conduct Risk Assessment (Quantity, Concentration, Form) Start->Risk_Assessment Deactivation 2. Deactivation (Optional) (e.g., Hydrolysis) Risk_Assessment->Deactivation Segregation 3. Segregate Waste (Solid vs. Liquid) Deactivation->Segregation Solid_Waste Solid Waste (Powder, Vials, PPE) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregation->Liquid_Waste Labeling 4. Label Waste Containers Solid_Waste->Labeling Liquid_Waste->Labeling Storage 5. Store in Designated Area Labeling->Storage EHS 6. Contact EHS Office for Pickup Storage->EHS End End: Professional Disposal EHS->End

Caption: Logical Workflow for M35 Disposal.

By following these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling Galanin Receptor Ligand M35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Galanin Receptor Ligand M35. It outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods to ensure a safe laboratory environment.

Immediate Safety Information

Conflicting information exists regarding the hazard classification of this compound. One safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states it is not a hazardous substance.[1] Given this discrepancy, it is imperative to handle M35 with a high degree of caution and adhere to the more stringent safety protocols outlined below.

Personal Protective Equipment (PPE)

When handling M35, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Body Protection Impervious clothing.
Respiratory Protection A suitable respirator should be used, especially when handling the lyophilized powder to avoid inhalation of dust or aerosols.
Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Seek prompt medical attention.[1][2]
Skin Contact Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Protocols
  • Ventilation: Always work in a well-ventilated area with an appropriate exhaust system to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes and skin, as well as inhalation of dust or aerosols.[1][2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Preparation of Solutions:

    • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to avoid moisture absorption.[3][4]

    • For peptides containing amino acids prone to oxidation (like Cys, Met, or Trp), use oxygen-free solvents.[3]

    • Test solubility with a small amount of the product first.[3] If insoluble in water, dimethyl sulfoxide (DMSO) can be used.[3] Dissolve the peptide in a minimal amount of 50% (v/v) DMSO/water mixture and then dilute to the desired concentration.[3]

Storage Conditions
FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°CSeveral yearsStore away from bright light and moisture.[3][4][5] For extended long-term storage, -80°C is recommended.[6]
In Solvent -80°CUp to 6 monthsKeep in a tightly sealed container, away from moisture.[6]
-20°CUp to 1 monthKeep in a tightly sealed container, away from moisture.[6]

Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use vials upon receipt.[3][5]

Physicochemical and Biological Data

PropertyValue
Molecular Formula C107H153N27O26[2]
Molecular Weight 2233.60 g/mol [2]
Appearance White to off-white solid[7]
Purity >98.0%
Solubility DMSO: 90 mg/mL, Water: 50 mg/mL[8]
Receptor Binding AffinityValue
Kd 0.1 nM[6][8]
Ki (human GalR1) 0.11 nM[6][9]
Ki (human GalR2) 2.0 nM[6][9]

Experimental Protocols

In Vitro: Inhibition of Forskolin-Stimulated cAMP Production

This compound exhibits a dual effect on cAMP production in Rin m 5F cells.[1][10]

  • Antagonist Activity: At low concentrations (e.g., 1 nM), M35 can reverse the inhibitory effect of galanin (10 nM) on forskolin-stimulated cAMP production.[1][11]

  • Agonist Activity: At higher concentrations (15 nM and 30 nM), M35 acts as a galanin receptor agonist, inhibiting forskolin-stimulated cAMP production.[1][11]

In Vivo: Animal Studies
  • Administration: For in vivo studies in rats, M35 has been administered via intracerebroventricular (i.c.v.) injection.[6]

  • Dosage Example: A dose of 6 nM in 10 μL has been used to study its effects on learning and memory in male Sprague-Dawley rats.[6]

  • Solution Preparation for In Vivo Use: A common vehicle for in vivo administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in this vehicle is ≥ 2.5 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1][11]

Galanin Receptor Signaling Pathway

Galanin receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of galanin. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, GalR2 mainly signals through Gq/11 proteins, which activates phospholipase C and leads to an increase in intracellular calcium.

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gi_pathway Gi/o Pathway cluster_Gq_pathway Gq/11 Pathway Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 Binds GalR2 GalR2 Galanin->GalR2 Binds Gi_o Gi/o GalR1_3->Gi_o Activates Gq_11 Gq/11 GalR2->Gq_11 Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PLC Phospholipase C Gq_11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase

Caption: Galanin receptor signaling pathways.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for chemical waste disposal.

  • Environmental Precautions: Avoid releasing the substance into the environment.[1] Due to its potential toxicity to aquatic life, prevent it from entering drains, water courses, or the soil.[1] Collect any spillage to prevent environmental contamination.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.